molecular formula C10H10Br3V-5 B3276819 Bis(cyclopentadienyl)vanadium bromide CAS No. 64815-29-8

Bis(cyclopentadienyl)vanadium bromide

Cat. No.: B3276819
CAS No.: 64815-29-8
M. Wt: 420.84 g/mol
InChI Key: YMMRZAYBJNRGQN-UHFFFAOYSA-K
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Description

Bis(cyclopentadienyl)vanadium bromide is a useful research compound. Its molecular formula is C10H10Br3V-5 and its molecular weight is 420.84 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(cyclopentadienyl)vanadium bromide is 419.77517 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(cyclopentadienyl)vanadium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(cyclopentadienyl)vanadium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopenta-1,3-diene;vanadium;tribromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.3BrH.V/c2*1-2-4-5-3-1;;;;/h2*1-3H,4H2;3*1H;/q2*-1;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMRZAYBJNRGQN-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[V].[Br-].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br3V-5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64815-29-8
Record name Bis(cyclopentadienyl)vanadium(III) bromide
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Foundational & Exploratory

The Electronic Architecture of Bis(cyclopentadienyl)vanadium(III) Bromide: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(cyclopentadienyl)vanadium(III) bromide, commonly known as vanadocene bromide ( Cp2​VBr ), is a highly reactive, dark blue crystalline organometallic complex[1]. While historically utilized as a fundamental building block in organovanadium chemistry, its unique electronic configuration—specifically its d2 triplet ground state—has garnered significant attention in modern drug development. Understanding the molecular orbital framework of Cp2​VBr is critical for predicting its speciation in biological fluids, its redox cycling capabilities, and its potential as a targeted anti-cancer pharmacophore.

This guide deconstructs the electronic structure of Cp2​VBr , provides a self-validating synthesis protocol, and translates its quantum mechanical properties into actionable insights for therapeutic design.

Electronic Configuration and Molecular Orbital Framework

The chemical behavior of Cp2​VBr is dictated by the oxidation state of the central vanadium atom and the geometric distortion of the cyclopentadienyl (Cp) rings. Vanadium in this complex is in the +3 oxidation state, yielding a 16 -electron valence count and a d2 electronic configuration.

The Lauher and Hoffmann Model

In a perfectly linear metallocene ( D5d​ symmetry), the metal d -orbitals split into degenerate e2g​ ( dx2−y2​ , dxy​ ) and a1g​ ( dz2​ ) sets. However, the coordination of the bromide ligand forces the Cp rings to bend back, lowering the molecular symmetry to C2v​ [2].

According to the foundational Lauher and Hoffmann model for bent metallocenes, this structural distortion strongly perturbs the orbital field. The previously degenerate orbitals split into three distinct, low-lying frontier molecular orbitals:

  • 1a1​ ( dz2​ character): Oriented along the bisector of the Cp rings.

  • b2​ ( dyz​ character): Oriented in the y−z plane, interacting weakly with the halide π -donor orbitals.

  • 2a1​ ( dx2−y2​ character): Higher in energy and largely non-bonding.

The Triplet Ground State

In the d2

Cp2​VBr complex, the two valence d -electrons must populate these frontier orbitals. Because the energy gap between the 1a1​ and b2​ orbitals is exceptionally small, the electron pairing energy exceeds the orbital energy difference. Consequently, Hund's rule dictates that the electrons occupy the 1a1​ and b2​ orbitals with parallel spins, resulting in a high-spin triplet ground state ( S=1 ) [3]. This paramagnetic configuration is the root cause of the complex's distinct magnetic susceptibility and its specific redox reactivity pathways.

G cluster_orbitals Frontier d-Orbitals (d2 Configuration) D5d Linear Metallocene (D5d) Degenerate e2g / a1g C2v Bent Metallocene (C2v) Symmetry Lowering D5d->C2v b2 b2 (dyz) 1 electron (↑) C2v->b2 a1_1 1a1 (dz2) 1 electron (↑) C2v->a1_1 a1_2 2a1 (dx2-y2) Empty C2v->a1_2

Orbital splitting in bent metallocenes leading to the triplet ground state of Cp2VBr.

Self-Validating Synthesis Protocol

To study the electronic properties of Cp2​VBr , high-purity synthesis is required. The following protocol utilizes an oxidative addition/ligand exchange mechanism, ensuring a self-validating workflow where the physical properties of the product confirm its electronic state.

Step-by-Step Methodology
  • Preparation of Precursors: Under a strict Argon atmosphere (Schlenk line techniques), dissolve 1.0 equivalent of Vanadium(III) bromide tetrahydrofuran complex ( VBr3​⋅3THF ) in anhydrous THF.

  • Ligand Substitution: Slowly add 2.0 equivalents of Sodium cyclopentadienide ( NaCp ) as a THF solution at −78∘C . The low temperature prevents the rapid disproportionation of the highly reactive V(III) intermediates.

  • Thermal Maturation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The solution will transition to a deep, dark blue color[1], indicative of the Cp2​VBr chromophore.

  • Purification: Remove the THF under reduced pressure. Extract the residue with anhydrous toluene and filter through a Celite pad to remove the NaBr byproduct.

  • Isolation: Concentrate the filtrate and subject the crude product to vacuum sublimation at 165∘C at 0.2 mm Hg [1].

Analytical Validation

Because Cp2​VBr is paramagnetic ( S=1 ), standard 1H NMR will yield broadened, shifted peaks. The system validates itself through Magnetic Susceptibility ( μeff​ ) . Using the Evans NMR method, the measured magnetic moment must fall between 2.7 and 2.8 BM , confirming the d2 triplet electronic configuration.

G step1 Precursor Preparation VBr3(THF)3 + 2 NaCp step2 Reaction Phase THF solvent, -78°C to RT Argon Atmosphere step1->step2 step3 Purification Filtration of NaBr Sublimation (165°C/0.2mm) step2->step3 step4 Validation Magnetic Susceptibility (Evans) Target: ~2.8 BM (S=1) step3->step4

Self-validating synthesis and characterization workflow for Cp2VBr.

Implications for Drug Development

The electronic configuration of a metallodrug dictates its biological speciation, target affinity, and mechanism of action. While Vanadocene Dichloride ( Cp2​VCl2​ ) is a well-known d1 V(IV) prototype[4], the d2 V(III) center in Cp2​VBr offers a distinct pharmacological profile.

Comparative Electronic Data
PropertyVanadocene Dichloride ( Cp2​VCl2​ )Vanadocene Bromide ( Cp2​VBr )
Vanadium Oxidation State V(IV)V(III)
d-Electron Count d1 d2
Ground State Doublet ( S=1/2 )Triplet ( S=1 )
Coordination Geometry Tetrahedral-like (Bent)Pseudo-trigonal planar (Bent)
Ligand Lability ModerateHigh (Bromide is a better leaving group)
Mechanism of Action: Causality in Biological Systems
  • Speciation and Transport: The high lability of the bromide ligand, driven by the steric bulk and the specific 1a1​/b2​ orbital occupation, allows Cp2​VBr to undergo rapid aquation in blood plasma. The resulting cationic species readily coordinates to the metal-binding sites of human transferrin (hTf)[5], hijacking the body's iron-transport machinery for cellular entry.

  • Redox Cycling and ROS Generation: Once inside the acidic environment of the tumor cell, the V(III) center is highly susceptible to oxidation. The V(III)/V(IV) redox couple interacts with cellular oxygen and glutathione, generating Reactive Oxygen Species (ROS)[6]. The unpaired electrons in the triplet state facilitate rapid single-electron transfer reactions.

  • DNA Adduct Formation: The localized oxidative stress, combined with the direct coordination of the Cp2​V+ fragment to the nucleophilic sites of DNA bases (primarily guanine), triggers DNA damage pathways leading to apoptosis[6].

G drug Cp2VBr (V-III, d2) High Ligand Lability tf Transferrin Binding Blood Plasma Transport drug->tf cell Cellular Uptake Endocytosis via TfR tf->cell redox Redox Cycling (V-III/V-IV) ROS Generation cell->redox dna DNA Adduct Formation Apoptosis Trigger cell->dna redox->dna Oxidative Stress

Biological pathway of Cp2VBr: From transferrin transport to ROS-mediated apoptosis.

References

  • American Elements. "Bis(cyclopentadienyl)vanadium Bromide". American Elements.[Link]

  • Lauher, J. W., & Hoffmann, R. "Structure and Chemistry of Bis(cyclopentadienyl)-MLn Complexes". Journal of the American Chemical Society, 1976.[Link]

  • "Electronic Structure of the d1 Bent-metallocene Cp2VCl2: A Photoelectron and Density Functional Study". National Institutes of Health (NIH).[Link]

  • "Speciation of the Potential Antitumor Agent Vanadocene Dichloride in the Blood Plasma and Model Systems". Inorganic Chemistry (ACS Publications).[Link]

  • "Anticancer Activity of Metal Complexes: Involvement of Redox Processes". National Institutes of Health (NIH).[Link]

Sources

A Technical Guide to the Solubility Profile of Vanadocene Dibromide in Non-Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadocene dibromide ((C₅H₅)₂VBr₂), a paramagnetic organometallic complex, has garnered interest for its potential applications in catalysis and as an anticancer agent. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, and application in these fields. This technical guide provides a comprehensive overview of the solubility profile of vanadocene dibromide in non-polar organic solvents, grounded in the principles of solute-solvent interactions. It details an authoritative experimental protocol for determining solubility and presents a qualitative solubility profile based on available data and chemical principles.

Introduction: The Significance of Solubility

The solubility of a compound dictates its utility in a vast array of chemical processes. For drug development professionals, solubility is a critical determinant of a compound's bioavailability and formulation possibilities. In the realm of catalysis and materials science, solvent choice influences reaction kinetics, catalyst stability, and product purity. Vanadocene dibromide, a derivative of vanadocene, is a vanadium(IV) metallocene with potential as a catalytic precursor and has been investigated for its biological activity.[1][2] Its efficacy in these roles is intrinsically linked to its behavior in solution.

This guide addresses the solubility of vanadocene dibromide, focusing on non-polar organic solvents, which are frequently employed in organometallic chemistry. We will explore the theoretical underpinnings of its solubility, provide a robust experimental framework for its quantitative determination, and summarize its expected behavior in common non-polar media.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur," or "like dissolves like," is the cornerstone of solubility prediction.[3] This principle posits that substances with similar polarities and intermolecular forces will be more miscible.

Molecular Structure and Polarity of Vanadocene Dibromide

Vanadocene dibromide possesses a bent metallocene or "sandwich" structure, with a central vanadium atom coordinated to two cyclopentadienyl (Cp) rings and two bromide ligands. The V-Br bonds introduce a significant dipole moment. Although the molecule has elements of symmetry, the overall structure is not perfectly non-polar. The cyclopentadienyl rings contribute non-polar character through van der Waals forces, while the V-Br bonds provide a polar component. This dual nature suggests that its solubility will be nuanced, favoring solvents that can interact effectively with both the non-polar Cp rings and the polar V-Br moiety.

Interactions in Non-Polar Solvents

Non-polar solvents, such as hexane and toluene, are characterized by weak London dispersion forces.[4] For vanadocene dibromide to dissolve in these solvents, the energy gained from the solute-solvent interactions must be sufficient to overcome the lattice energy of the solid vanadocene dibromide and the solvent-solvent interactions. Given the partial polar character of vanadocene dibromide, its solubility in purely non-polar aliphatic hydrocarbons like hexane is expected to be limited. However, in aromatic hydrocarbons such as toluene, the polarizable π-system of the benzene ring can induce dipole interactions, potentially leading to greater solubility.[4]

Experimental Determination of Solubility Profile

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and authoritative technique for determining the equilibrium solubility of a compound.[3]

Causality Behind Experimental Choices
  • Equilibrium: The goal is to measure the maximum amount of solute that can dissolve in a solvent under specific conditions. Agitating an excess of the solid in the solvent for an extended period (24-72 hours) ensures that the solution becomes saturated and reaches a state of dynamic equilibrium.[3]

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and defined temperature is crucial for reproducibility and accurate data reporting.

  • Phase Separation: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) is a reliable method to achieve this.[3]

  • Quantification: A sensitive and accurate analytical technique is required to determine the concentration of the dissolved vanadocene dibromide. High-Performance Liquid Chromatography (HPLC) is a common and robust method for this purpose, requiring the generation of a calibration curve with standard solutions of known concentrations for accurate quantification.[3]

Step-by-Step Experimental Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of vanadocene dibromide in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Saturation: Add an excess amount of solid vanadocene dibromide to a sealed vial containing a known volume or mass of the non-polar organic solvent.

  • Equilibration: Place the vial in a temperature-controlled shaker bath and agitate at a constant temperature (e.g., 25 °C) for 48-72 hours. The presence of undissolved solid should be visible throughout this period.

  • Phase Separation: Allow the vial to stand at the same constant temperature to let the excess solid settle. Centrifuge the vial to pellet the remaining solid.

  • Filtration: Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Analysis: Analyze the filtered saturated solution using a validated HPLC method.

  • Quantification: Determine the concentration of vanadocene dibromide in the sample by comparing its response to the calibration curve generated from the standard solutions.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add excess vanadocene dibromide to solvent B Agitate at constant temperature (48-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through 0.22 µm PTFE filter C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Sources

Bis(cyclopentadienyl)vanadium Bromide (CAS 64815-29-8): A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(cyclopentadienyl)vanadium bromide (commonly known as vanadocene bromide, formula Cp2​VBr ) is a highly reactive, paramagnetic organometallic complex featuring a vanadium(III) center coordinated by two cyclopentadienyl rings and one bromide ligand[1]. As a d2 transition metal complex, it exhibits unique electronic and magnetic properties that make it an invaluable reagent in advanced materials science—ranging from the chemical vapor deposition (CVD) of ceramic thin films to the catalytic synthesis of reduced-dimensionality nanocrystals[2][3].

This whitepaper provides an authoritative, in-depth analysis of the physical properties, self-validating synthesis protocols, and application workflows for Cp2​VBr , designed to equip researchers with the mechanistic understanding required to handle and utilize this air-sensitive compound effectively.

Chemical Identity & Physical Properties

Understanding the physical properties of Cp2​VBr is critical for designing appropriate handling and purification workflows. The compound typically presents as a dark blue crystalline powder[1]. Because vanadium(III) is highly susceptible to oxidation, the integrity of these physical properties is strictly dependent on maintaining an inert atmosphere.

Quantitative Data Summary

The following table synthesizes the core physical and chemical parameters of standard monomeric Cp2​VBr [1][4]:

PropertyValue / Description
CAS Number 64815-29-8
Molecular Formula C10​H10​BrV
Molecular Weight 261.04 g/mol
Appearance Dark blue crystalline powder
Oxidation State Vanadium(III), d2 electron configuration
Melting Point 221°C – 222°C
Boiling Point 165°C at 0.2 mmHg (via Sublimation)
Solubility Insoluble in H2​O ; Soluble in THF, toluene, dichloromethane
Magnetic Properties Paramagnetic (due to two unpaired electrons)
Sensitivity Highly air and moisture sensitive (Corrosive solid)

Note: Some commercial suppliers may list a tribromide adduct ( C10​H10​Br3​V , MW: 420.84 g/mol ) depending on the specific crystallization matrix[4]. However, the active organometallic core remains the Cp2​VBr monomer.

Electronic Structure & Reactivity Pathways

The causality behind the reactivity of Cp2​VBr lies in its electronic structure. The vanadium(III) center possesses a d2 configuration, leaving it coordinatively unsaturated and electronically paramagnetic.

  • Paramagnetism & NMR Thermometry: The unpaired electrons induce a strong, temperature-dependent paramagnetic shift in 1H and 13C NMR spectra. This property allows Cp2​VBr to act as an internal "NMR signal shift thermometer" for variable-temperature NMR studies in both solid and solution states[3].

  • Redox Activity: Cp2​VBr can undergo facile electron transfer. It is frequently utilized as a reducing agent in organic synthesis, such as the reductive coupling of aldehydes into dioxolanes[3].

Reactivity_Pathways Core Cp2VBr (Vanadium III, d2) App1 CVD Precursor (Thin Film Ceramics) Core->App1 Thermal Decomposition App2 Colloidal Catalysis (Al Nanocrystals) Core->App2 Catalyst Activation App3 NMR Thermometry (Paramagnetic Shift) Core->App3 Variable Temp Analysis App4 Organic Synthesis (Reductive Coupling) Core->App4 Electron Transfer

Figure 1: Primary reactivity pathways and advanced applications of Bis(cyclopentadienyl)vanadium bromide.

Experimental Protocols: Synthesis & Purification

To ensure trustworthiness and reproducibility, the synthesis of Cp2​VBr must be treated as a self-validating system . The reaction relies on the metathesis between Vanadium(III) bromide ( VBr3​ ) and Sodium cyclopentadienide ( NaCp ). The transition from the green/brown suspension of VBr3​ to the dark blue solution of Cp2​VBr serves as a visual validation of successful ligand exchange.

Step-by-Step Methodology

Prerequisites: All manipulations must be performed using rigorous Schlenk line techniques or inside an argon-filled glovebox ( O2​ and H2​O < 1 ppm). Solvents (THF, toluene) must be anhydrous and degassed.

  • Precursor Preparation:

    • Suspend 1.0 equivalent of anhydrous VBr3​ in dry tetrahydrofuran (THF) in a Schlenk flask.

    • Causality: THF acts as a coordinating solvent, breaking down the polymeric VBr3​ lattice to facilitate reactivity.

  • Ligand Addition:

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Dropwise, add 2.0 equivalents of a standardized NaCp solution in THF.

    • Causality: The -78°C temperature controls the exothermic metathesis reaction, preventing the thermal degradation of the cyclopentadienyl rings and avoiding over-reduction of the vanadium center.

  • Reaction Maturation:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The color will shift to a deep, dark blue, indicating the formation of Cp2​VBr .

  • Solvent Exchange & Filtration:

    • Remove THF completely under vacuum.

    • Extract the resulting solid with dry toluene. Filter the mixture through a Celite pad under argon to remove the insoluble NaBr byproduct.

  • Purification via Sublimation:

    • Remove the toluene under vacuum to yield the crude product.

    • Transfer the crude solid to a sublimation apparatus. Sublimate at 165°C under high vacuum (0.2 mmHg)[1][4].

    • Causality: Sublimation exploits the high volatility of the metallocene compared to residual inorganic salts, yielding highly pure, crystalline Cp2​VBr .

Synthesis_Workflow Step1 Step 1: Precursor Prep VBr3 + THF Inert Atmosphere Step2 Step 2: Ligand Addition NaCp Dropwise -78°C to RT Step1->Step2 Cooling & Stirring Step3 Step 3: Salt Removal Filtration of NaBr under Argon Step2->Step3 Solvent Evaporation & Toluene Extraction Step4 Step 4: Purification Vacuum Sublimation 165°C, 0.2 mmHg Step3->Step4 Isolate Crude Product Final Product Cp2VBr Dark Blue Crystals Step4->Product Sublimate Collection

Figure 2: Air-free Schlenk workflow for the synthesis and purification of Cp2VBr.

Advanced Applications in Materials Science

Catalyst for Reduced-Dimensionality Nanocrystals

Recent breakthroughs in nanotechnology utilize Cp2​VBr as a critical catalyst in the colloidal synthesis of aluminum nanocrystals (nanowires, nanobars, and nanomoustaches). In these catalyst-driven syntheses, Cp2​VBr is preferred over chloride derivatives due to the specific leaving-group kinetics of the bromide ligand, which supports excellent plasmonic properties and high elemental purity in the resulting Al structures[2].

Precursor for Chemical Vapor Deposition (CVD)

Due to its high volatility (sublimation at 165°C) and clean thermal decomposition profile, Cp2​VBr and its alkyl-substituted derivatives are highly suitable precursors for Organometallic Chemical Vapor Deposition (OMCVD) and plasma-assisted CVD. It is primarily used to deposit thin-film ceramic materials, such as vanadium carbides and carbonitrides, which are essential for hard coatings and microelectronic diffusion barriers[3].

Safety, Handling, and Storage

Cp2​VBr is classified under UN3261 as a Corrosive Solid, Acidic, Organic, N.O.S.[4].

  • Hazards: It causes severe skin burns and serious eye damage (H314, H318) and exhibits acute toxicity via oral, dermal, and inhalation routes (H301, H311, H331)[5].

  • Storage: Must be stored in sealed ampoules or tightly closed containers inside a glovebox under a dry argon atmosphere. Exposure to ambient moisture leads to rapid hydrolysis, releasing corrosive hydrobromic acid (HBr) and destroying the organometallic framework.

References

  • Bis(cyclopentadienyl)vanadium(III) bromide — Chemical Substance Information NextSDS. URL:[Link]

  • Bis(cyclopentadienyl)vanadium Bromide Properties and Safety American Elements. URL:[Link]

  • Reduced-Dimensionality Al Nanocrystals: Nanowires, Nanobars, and Nanomoustaches Nano Letters - ACS Publications. URL:[Link]

  • Comprehensive Organometallic Chemistry III Vol. 5 (Vanadium Organometallics) Scribd / Elsevier. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Organovanadium(III) Derivatives (Cp₂VR) from Vanadocene Bromide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organometallic Chemists, Catalysis Researchers, and Preclinical Drug Development Scientists. Objective: To provide a robust, self-validating protocol for the synthesis and isolation of highly air-sensitive alkyl and aryl bis(cyclopentadienyl)vanadium(III) complexes via salt metathesis.

Mechanistic Grounding & Precursor Chemistry

Bis(cyclopentadienyl)vanadium bromide (Cp₂VBr) is a highly versatile, 15-electron d2 transition metal precursor[1]. Due to the extreme oxophilicity and paramagnetism of the V(III) center, it serves as an ideal starting material for synthesizing organovanadium derivatives (Cp₂VR, where R = alkyl or aryl) via nucleophilic substitution.

The reaction proceeds via a classic salt metathesis pathway. By reacting Cp₂VBr with an exact stoichiometric equivalent of a Grignard reagent (RMgX) or an organolithium reagent (RLi), the bromide ligand is displaced by the organic nucleophile[2].

Causality in Reagent Selection: While both RMgX and RLi are effective, organolithium reagents are often preferred for methyl and sterically demanding alkyls (e.g., neopentyl, trimethylsilylmethyl) because they produce LiBr, a salt that is exceptionally easy to filter out of non-polar solvents. However, strict 1:1 stoichiometry must be maintained; an excess of RLi can lead to the formation of undesired anionic "ate" complexes (e.g., [Cp₂VR₂]⁻Li⁺).

Thermodynamic Stability & Ligand Selection

The isolation success of Cp₂VR complexes is heavily dictated by the nature of the R-group. Vanadium(III) alkyls are prone to two primary thermal decomposition pathways:

  • β -Hydride Elimination: Occurs rapidly in alkyls possessing β -hydrogens (e.g., ethyl, propyl), leading to the formation of alkene byproducts and unstable vanadium hydrides.

  • Homolytic V–C Bond Cleavage: Occurs in sterically encumbered ligands lacking β -hydrogens, generating organic radicals and reduced V(II) species (vanadocene, Cp₂V).

As established by foundational studies in vanadocene chemistry, the thermal stability of these derivatives follows a strict structural hierarchy[3].

Table 1: Thermodynamic Stability and Decomposition Pathways of Cp₂VR[3]
R Group (Alkyl Ligand)Preferred ReagentThermal Stability ( Tdecomp​ )Primary Decomposition Pathway
Methyl (-CH₃)MeLi> 100 °CHomolytic V–C cleavage
Trimethylsilylmethyl (-CH₂SiMe₃)Me₃SiCH₂Li> 100 °CHomolytic V–C cleavage
Ethyl (-C₂H₅)EtMgBr~ 100 °C β -hydride elimination
Neopentyl (-CH₂CMe₃)tBuCH₂Li~ 80 °CHomolytic cleavage (Steric strain)
n-Pentyl (-C₅H₁₁)n-PeMgBr~ 70 °C β -hydride elimination
n-Butyl (-C₄H₉)n-BuMgBr~ 65 °C β -hydride elimination
n-Propyl (-C₃H₇)n-PrMgBr< 65 °C β -hydride elimination
Isopropyl / tert-Butyl RMgBr / RLiNot IsolableRapid β -elimination / Steric clash

Experimental Workflow

The following workflow illustrates the critical sequence of operations required to prevent thermal degradation and ensure the complete removal of inorganic byproducts.

G A 1. Precursor Preparation Suspend Cp₂VBr in dry THF B 2. Thermal Equilibration Cool suspension to -78 °C A->B C 3. Nucleophilic Alkylation Dropwise addition of 1.0 eq RLi/RMgX B->C D 4. Reaction Maturation Warm to 25 °C and stir for 1-2 h C->D E 5. Solvent Exchange Remove THF in vacuo, add Pentane D->E F 6. Filtration Filter through Celite (removes LiBr/MgBrX) E->F G 7. Crystallization Concentrate filtrate & cool to -30 °C F->G H 8. Product Isolation Decant mother liquor, dry Cp₂VR in vacuo G->H

Workflow for the synthesis and isolation of organovanadium(III) derivatives from Cp2VBr.

Step-by-Step Synthesis Protocol

Note: All manipulations must be performed under an atmosphere of ultra-high purity Argon using rigorous Schlenk techniques or inside a properly maintained glovebox (< 1 ppm O₂, < 1 ppm H₂O).

Step 1: Precursor Activation
  • Inside a glovebox, charge a flame-dried 100 mL Schlenk flask with 1.00 mmol of (Cp₂VBr)[1].

  • Add 20 mL of anhydrous, deoxygenated tetrahydrofuran (THF).

  • Self-Validation: The precursor will form a characteristic dark blue/green suspension.

Step 2: Cryogenic Alkylation
  • Transfer the sealed flask to a Schlenk line. Cool the flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for complete thermal equilibration.

  • Slowly add 1.00 mmol of the alkylating agent (e.g., MeLi in diethyl ether) dropwise via a gas-tight syringe[2].

  • Causality: The localized concentration of the alkylating agent during addition can generate transient exothermic heat, leading to premature thermal decomposition of less stable derivatives. Maintaining the bulk solution at -78 °C instantly dissipates this heat.

Step 3: Reaction Maturation
  • Remove the cooling bath and allow the mixture to warm naturally to room temperature (20–25 °C).

  • Stir the reaction for 1 to 2 hours.

  • Self-Validation: The reaction is complete when the suspension transitions into a homogenous, deeply colored solution (typically dark green or black, depending on the specific R-group). This optical shift confirms successful ligand substitution[4].

Step 4: Solvent Exchange & Extraction
  • Remove the THF completely in vacuo until a dry solid residue remains.

  • Extract the residue with 30 mL of anhydrous n-pentane.

  • Causality: The target Cp₂VR complex is highly soluble in aliphatic hydrocarbons, whereas the inorganic byproduct salts (LiBr or MgBrX) are completely insoluble. This differential solubility profile is the cornerstone of the purification strategy, preventing salt contamination in the final product.

Step 5: Filtration
  • Filter the pentane extract through a tightly packed pad of dry Celite on a glass frit.

  • Self-Validation: The Celite pad will retain a stark white or light gray plug of LiBr/MgBrX. The filtrate must be a clear, deeply colored solution. Quality Control: If the filtrate is cloudy, fine salt particles have breached the pad; the solution must be refiltered.

Step 6: Crystallization and Isolation
  • Concentrate the filtrate in vacuo to approximately 5–10 mL.

  • Store the concentrated solution at -30 °C overnight to induce crystallization.

  • Decant the mother liquor via a filter cannula and dry the resulting highly air-sensitive crystals under high vacuum for 2 hours to yield analytically pure Cp₂VR.

Analytical Characterization Notes

Due to the d2 paramagnetic nature of the V(III) center, standard ¹H NMR spectroscopy will yield significantly broadened and paramagnetically shifted signals, making routine structural assignment difficult.

  • Electron Paramagnetic Resonance (EPR): This is the gold standard for characterizing these complexes. A successful synthesis will yield a characteristic 8-line EPR spectrum at room temperature, arising from the coupling of the unpaired electron with the ⁵¹V nucleus ( I=7/2 ).

  • Elemental Analysis (CHN): Highly recommended to confirm bulk purity and the absence of retained ethereal solvents.

References

  • American Elements. (n.d.). Bis(cyclopentadienyl)vanadium Bromide. Retrieved from [Link]

  • Lorber, C. (2007). Vanadium Organometallics. In Comprehensive Organometallic Chemistry III (Vol. 5, pp. 1-60). Elsevier. Retrieved from [Link]

  • Buijink, J. K. F., Kloetstra, K. R., Meetsma, A., Teuben, J. H., Smeets, W. J. J., & Spek, A. L. (1996). Structure and Reactivity of Mono(cyclopentadienyl)vanadium Alkynyl and Aryne Complexes. Organometallics, 15(10), 2366–2372. Retrieved from [Link]

  • Bouman, H., & Teuben, J. H. (1976). Synthesis and properties of alkyldicyclopentadienylvanadium(III) compounds. Journal of Organometallic Chemistry, 110(3), 327-330. Retrieved from [Link]

Sources

preparation of supported vanadocene bromide catalysts for ethylene polymerization

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis, characterization, and application of silica-supported vanadocene dibromide catalysts for the slurry polymerization of ethylene.

Introduction

The catalytic polymerization of olefins, particularly ethylene, represents a cornerstone of the modern chemical industry, supplying a vast array of materials with tailored properties. While early Ziegler-Natta and Phillips catalysts revolutionized polymer science, the advent of single-site metallocene catalysts offered unprecedented control over polymer microstructure, such as molecular weight distribution and comonomer incorporation.[1] Homogeneous metallocene systems, however, often suffer from practical drawbacks in industrial settings, including reactor fouling and the production of polymer with poor morphology.

To bridge the gap between the precise control of homogeneous catalysts and the practical advantages of heterogeneous systems, significant research has focused on immobilizing metallocene complexes on solid supports.[2][3] This approach not only improves the morphology of the resulting polymer particles but also enhances catalyst stability and allows for easier separation from the product. Among the various metallocenes, vanadium-based catalysts have shown unique characteristics in ethylene polymerization, including the ability to produce high molecular weight polyethylene and copolymers with broad molecular weight distributions.[4][5]

This application note provides a comprehensive, step-by-step guide for researchers on the preparation of a supported vanadocene dibromide catalyst. It covers the synthesis of the vanadocene precursor, the pre-treatment of a silica support, immobilization and activation with methylaluminoxane (MAO), detailed characterization techniques, and a final protocol for its application in ethylene polymerization. The causality behind critical experimental choices is explained to provide a deeper understanding of the catalyst system.

Experimental Overview: From Precursor to Polymerization

The overall workflow is a multi-stage process that requires careful handling of air- and moisture-sensitive compounds using standard Schlenk line or glovebox techniques. The process begins with the synthesis of the vanadocene dibromide precursor, followed by the preparation of the support, immobilization of the vanadium complex, and finally, its application in a controlled polymerization reaction.

G cluster_0 Precursor Synthesis cluster_1 Support Preparation cluster_2 Catalyst Immobilization cluster_3 Application A Vanadium(IV) Bromide + Cyclopentadienyl Sodium B Synthesis of Vanadocene Dibromide (Cp2VBr2) A->B F Impregnation of Cp2VBr2 on MAO-Treated Silica B->F C Amorphous Silica (SiO2) D Calcination (Dehydroxylation) C->D E MAO Activation D->E E->F G Slurry Polymerization of Ethylene F->G Catalyst Slurry H Polyethylene (PE) Product G->H

Figure 1: Overall experimental workflow for the preparation and application of the supported vanadocene bromide catalyst.

PART 1: Synthesis and Support Preparation

Protocol 1: Synthesis of Vanadocene Dibromide (Cp₂VBr₂) Precursor

Vanadocene dibromide is synthesized via the reaction of a vanadium(IV) halide with a cyclopentadienyl anion source. This protocol is adapted from standard procedures for analogous metallocene dihalides.[6] All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents:

  • Vanadium(IV) chloride (VCl₄) or Vanadium(IV) bromide (VBr₄)

  • Cyclopentadienylsodium (NaCp) solution in THF

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexane

  • Schlenk flasks, cannulas, and filter funnel (frit)

Procedure:

  • Reaction Setup: In a glovebox, add VBr₄ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar. If starting with VCl₄, a subsequent halogen exchange step would be required. For this protocol, we assume the use of VBr₄.

  • Solvent Addition: Transfer the flask to a Schlenk line and add anhydrous toluene via cannula. Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Addition of NaCp: While stirring vigorously, slowly add a solution of cyclopentadienylsodium (2.1 eq) in THF to the cold suspension over 30 minutes. A color change should be observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (approx. 16 hours).

  • Workup and Isolation:

    • Remove the solvent in vacuo.

    • Extract the dark solid residue with anhydrous dichloromethane until the extracts are colorless.

    • Filter the combined extracts through a celite plug on a filter frit to remove sodium salts (NaCl/NaBr).

    • Reduce the volume of the filtrate under vacuum until precipitation begins.

  • Purification:

    • Add anhydrous hexane to the concentrated DCM solution to fully precipitate the product.

    • Isolate the solid product by filtration, wash with two portions of cold hexane, and dry in vacuo.

    • The resulting product should be a crystalline solid, which should be stored under an inert atmosphere away from light.

Protocol 2: Preparation of MAO-Activated Silica Support

The support material must be carefully prepared to control the surface chemistry, which is critical for effective catalyst immobilization and activation.[7] This involves a high-temperature calcination step to remove water and control the density of surface silanol (Si-OH) groups, followed by treatment with methylaluminoxane (MAO).

Materials and Reagents:

  • Amorphous silica gel (e.g., Grace Davison 948, particle size 50-100 µm)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Anhydrous Toluene

  • Tube furnace and quartz tube

  • Schlenk flask

Procedure:

  • Calcination (Dehydroxylation):

    • Place the silica gel in a quartz tube within a tube furnace.

    • Heat the silica under a flow of dry nitrogen or under high vacuum.

    • Ramp the temperature to 600 °C over 4 hours and hold at 600 °C for 6 hours.

      • Causality: This step removes physisorbed water and induces the condensation of adjacent silanol groups, creating reactive siloxane bridges (Si-O-Si) and isolated Si-OH groups. The density of these remaining hydroxyls is crucial for the subsequent reaction with MAO.[7]

    • Cool the furnace to room temperature under a nitrogen atmosphere.

    • Quickly transfer the calcined silica to a Schlenk flask or into a glovebox for storage to prevent rehydration.

  • MAO Treatment:

    • In a glovebox, suspend the calcined silica in anhydrous toluene in a Schlenk flask (e.g., 10 g silica in 100 mL toluene).

    • Slowly add the MAO solution to the silica slurry while stirring. The amount of MAO is typically calculated to achieve a target aluminum loading (e.g., 10-15 wt% Al).

    • Heat the mixture to 90-100 °C and stir for 4-6 hours.

      • Causality: MAO reacts with the surface silanol groups of the silica, anchoring the aluminoxane to the support.[7] This creates a solid activator with Lewis acidic sites capable of activating the vanadocene precursor.[8]

    • Allow the mixture to cool, then filter the solid.

    • Wash the MAO-treated silica repeatedly with fresh toluene to remove any unreacted, soluble MAO. This washing step is critical for obtaining a free-flowing catalyst powder and ensuring that activation occurs primarily on the support surface.

    • Dry the resulting white solid in vacuo to obtain the MAO-activated support (SiO₂-MAO).

PART 2: Catalyst Immobilization and Characterization

Protocol 3: Immobilization of Cp₂VBr₂ on SiO₂-MAO Support

With the precursor and activated support prepared, the final step is to anchor the vanadocene complex onto the support surface. This is achieved through a straightforward impregnation method.

Figure 2: Logical flow of the immobilization process.

Materials and Reagents:

  • MAO-activated silica (SiO₂-MAO) from Protocol 2

  • Vanadocene dibromide (Cp₂VBr₂) from Protocol 1

  • Anhydrous Toluene

Procedure:

  • Slurry Preparation: In a glovebox, suspend a known quantity of the SiO₂-MAO support in anhydrous toluene in a Schlenk flask.

  • Precursor Addition: In a separate flask, dissolve the required amount of Cp₂VBr₂ in anhydrous toluene. The amount is calculated based on the desired vanadium loading on the final catalyst (typically 0.1-1.0 wt% V).

  • Immobilization Reaction: Slowly add the Cp₂VBr₂ solution to the stirred silica slurry at room temperature. A color change in the solid from white to the characteristic color of the vanadium complex (e.g., green, brown) should be observed.

  • Reaction Time: Stir the mixture at room temperature for 2-4 hours to ensure complete interaction and immobilization.

  • Isolation and Washing:

    • Stop stirring and allow the solid to settle.

    • Carefully decant or filter off the supernatant liquid.

    • Wash the solid catalyst multiple times with fresh anhydrous toluene to remove any un-anchored vanadocene complex. The final wash should be colorless.

  • Drying: Dry the final supported catalyst powder in vacuo at a slightly elevated temperature (e.g., 40-50 °C) to remove all solvent. The result is a free-flowing colored powder, ready for use in polymerization.

Characterization of the Supported Catalyst

To ensure the integrity of the preparation, the final catalyst should be characterized. This step validates the success of the immobilization and provides crucial data on the catalyst's physical and chemical properties.

Technique Purpose Expected Outcome / Information Gained
ICP-AES To quantify the weight percentage of Vanadium (V) and Aluminum (Al) on the support.Confirms the final metal loading on the catalyst, allowing for accurate calculation of catalyst activity.
SEM To visualize the particle morphology.[3]The catalyst particles should retain the spherical morphology of the parent silica support, which is crucial for producing polymer with good bulk density.
BET Analysis To measure surface area, pore volume, and average pore diameter.A decrease in surface area and pore volume after MAO treatment and Cp₂VBr₂ immobilization is expected, indicating the successful loading of species within the silica pores.
FTIR Spectroscopy To probe the surface chemical groups.[3]Disappearance or reduction of the sharp absorption band for isolated silanols (~3745 cm⁻¹) after MAO treatment. New bands corresponding to the organometallic species may be observed.

PART 3: Application in Ethylene Polymerization

Protocol 4: Slurry Phase Ethylene Polymerization

This protocol describes a typical lab-scale slurry polymerization of ethylene using the prepared supported catalyst.

Materials and Reagents:

  • Prepared supported vanadocene bromide catalyst

  • Anhydrous heptane or toluene (polymerization grade)

  • Triisobutylaluminum (TIBA) or Trimethylaluminum (TMA) solution (as scavenger)

  • High-purity ethylene gas

  • Acidified methanol (5% HCl in methanol) for quenching

  • Methanol for washing

  • Stirred glass or stainless-steel autoclave reactor equipped with gas inlet, temperature control, and mechanical stirrer.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor. Assemble and purge it with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90 °C) to remove air and moisture. Cool to the desired reaction temperature (e.g., 70-80 °C).

  • Solvent and Scavenger Addition: Introduce the anhydrous solvent (e.g., 250 mL heptane) into the reactor. Add a small amount of an alkylaluminum scavenger like TIBA to react with any remaining impurities in the solvent. Stir for 15 minutes.

  • Catalyst Injection: Weigh the desired amount of the supported catalyst (e.g., 10-50 mg) inside a glovebox and suspend it in a small amount of anhydrous solvent to create a slurry. Inject this slurry into the reactor under nitrogen pressure.

  • Polymerization:

    • Begin stirring at a high rate (e.g., 500-800 rpm).

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 5-10 bar). Maintain a constant pressure throughout the reaction by continuously feeding ethylene.

    • Monitor the reaction temperature and ethylene uptake. The polymerization is typically exothermic and may require cooling to maintain a constant temperature.

  • Termination and Quenching:

    • After the desired reaction time (e.g., 60 minutes), stop the ethylene feed and vent the reactor.

    • Inject 10 mL of acidified methanol into the reactor to terminate the polymerization and quench the catalyst.

  • Product Isolation:

    • Pour the reactor contents into a beaker containing an excess of methanol to precipitate the polymer fully.

    • Filter the polyethylene powder, washing it extensively with methanol to remove catalyst residues.

    • Dry the white polyethylene powder in a vacuum oven at 60-70 °C to a constant weight.

    • The yield can be used to calculate the catalyst activity, typically expressed in kg of PE per mole of V per hour (kg PE / (mol V · h)).

References

  • Recycling of methylaluminoxane (MAO) cocatalyst in ethylene polymerization with supported metallocene catalyst. POSTECH.
  • Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. PMC.
  • Enhancing Metallocene Catalyst Activity: Utilizing Layered Double Hydroxide for Ethylene–Propylene Copolymerization. MDPI.
  • MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. MDPI.
  • STUDY OF ETHYLENE POLYMERIZATION USING SUPPORTED METALLOCENE CATALYST SYSTEMS. Swaminathan Sivaram.
  • Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes. PMC.
  • Vanadocene. Wikipedia. Available at: [Link]

  • Vanadium catalysts for ethylene-norbornene copolymerization. sciendo.
  • Design and synthesis of binuclear vanadium catalysts for copolymerization of ethylene and polar monomers. Polymer Chemistry (RSC Publishing).
  • Polymerization of ethylene in the presence of hydrogen over supported vanadium-magnesium catalysts.
  • Science of Synthesis Knowledge Updates 2014/2. Georg Thieme Verlag.
  • Copolymerization of ethylene with higher 1-olefins over vanadium catalyst supported on Al(i-Bu) 3 modified magnesium carrier | Request PDF. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Storage and Handling of Bis(cyclopentadienyl)vanadium Bromide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with bis(cyclopentadienyl)vanadium bromide (Cp₂VBr). As an air- and moisture-sensitive organometallic compound, its stability is paramount for reproducible and successful experimentation. This document outlines common issues related to its storage and handling, with a focus on preventing oxidation, and provides troubleshooting protocols and frequently asked questions to ensure the integrity of your research.

The Challenge of Instability: Understanding the Oxidation of Bis(cyclopentadienyl)vanadium Bromide

Troubleshooting Guide: Identifying and Addressing Oxidation

This section is designed to help you diagnose and resolve common problems encountered during the storage and use of bis(cyclopentadienyl)vanadium bromide.

Problem 1: My bis(cyclopentadienyl)vanadium bromide has changed color from dark blue to green or brown.
  • Causality: A color change is the most prominent visual indicator of oxidation. The dark blue color is characteristic of the V(III) complex, while V(IV) species, the products of oxidation, typically exhibit green or brownish hues. For instance, the related V(IV) compound, bis(cyclopentadienyl)vanadium dichloride, is a green crystalline powder. The "muddy brown" appearance can result from a mixture of V(III) and V(IV) species or further decomposition products.

  • Troubleshooting Protocol:

    • Visual Assessment: Compare the color of your sample to a fresh, unopened batch if available. A noticeable shift from a deep blue to a greenish or brownish powder confirms degradation.

    • Solubility Test (Qualitative): Dissolve a small sample in a dry, deoxygenated solvent (e.g., THF, toluene) under an inert atmosphere. The solution of pure bis(cyclopentadienyl)vanadium bromide should be a distinct color (typically blue or purple). The presence of green or brown insoluble particles or a solution color that is not the expected deep blue is indicative of oxidation.

    • Actionable Steps:

      • For mildly discolored samples: The material may still be usable for applications where a small amount of V(IV) impurity is tolerable. However, for sensitive reactions, it is highly recommended to use a fresh, unoxidized batch.

      • For significantly green or brown samples: The compound is likely heavily oxidized and should be discarded according to your institution's hazardous waste disposal procedures. Using this material will lead to unreliable results.

Problem 2: My reactions with bis(cyclopentadienyl)vanadium bromide are giving low yields or inconsistent results.
  • Causality: The primary reactive species in many applications is the V(III) center. When your starting material is partially oxidized, the actual concentration of the active reagent is lower than calculated. The V(IV) impurities are generally less reactive in the desired pathway and can sometimes catalyze side reactions.

  • Troubleshooting Protocol:

    • Re-evaluate Starting Material: First, visually inspect your stored bis(cyclopentadienyl)vanadium bromide for any color change as described in Problem 1.

    • Inert Atmosphere Integrity Check: Review your experimental setup. Ensure that your glovebox has low oxygen and moisture levels, or that your Schlenk line technique is robust. Leaks in your apparatus are a common source of reagent degradation during the reaction itself.

    • Solvent and Reagent Purity: Ensure all solvents and other reagents are rigorously dried and deoxygenated. Residual water or oxygen in the reaction mixture can rapidly degrade the vanadium complex.

    • Actionable Steps:

      • If the starting material is suspect, obtain a fresh sample and repeat the reaction under strictly anhydrous and anaerobic conditions.

      • If the starting material appears to be of good quality, focus on optimizing your reaction setup to exclude air and moisture. This includes properly drying glassware, using freshly distilled and deoxygenated solvents, and maintaining a positive pressure of inert gas.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when assessing the quality of your bis(cyclopentadienyl)vanadium bromide.

G start Assess Stored Cp₂VBr visual_check Visual Inspection: Color Check start->visual_check color_ok Is the powder a uniform dark blue? visual_check->color_ok color_bad Color is green, brown, or non-uniform. color_ok->color_bad No solubility_test Optional: Perform Solubility Test Under Inert Atmosphere color_ok->solubility_test Yes discard Discard and use a fresh batch. color_bad->discard solubility_ok Does it dissolve to a clear, dark blue solution? solubility_test->solubility_ok solubility_bad Insoluble particles or green/brown solution. solubility_ok->solubility_bad No proceed Proceed with experiment. solubility_ok->proceed Yes solubility_bad->discard use_caution Proceed with caution. Consider V(IV) impurity. review_handling Review storage and handling procedures. discard->review_handling

Caption: Troubleshooting flowchart for assessing Cp₂VBr quality.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for bis(cyclopentadienyl)vanadium bromide?

A1: To minimize oxidation, the compound should be stored under a dry, inert atmosphere (argon or high-purity nitrogen) in a tightly sealed container. It is also recommended to store it at low temperatures, typically in a freezer (-20 °C) or a cold, dry place. The key is to protect it from oxygen, moisture, and light.

ParameterRecommended ConditionRationale
Atmosphere Dry Argon or NitrogenPrevents oxidation by atmospheric oxygen and hydrolysis by moisture.
Temperature -20 °C or belowReduces the rate of decomposition reactions.
Container Tightly sealed, opaque glass vial or ampulePrevents exposure to air and light, which can promote degradation.
Location Glovebox or desiccator inside a freezerProvides a multi-layered barrier against atmospheric contaminants.

Q2: I don't have a glovebox. Can I still handle this compound?

A2: Yes, you can use a Schlenk line. This technique allows for the manipulation of air-sensitive compounds using glassware equipped with side-arms that can be connected to a dual manifold for vacuum and inert gas. It is crucial to be well-practiced in Schlenk line techniques to ensure an inert atmosphere is maintained throughout your experiment.

Q3: What is the primary oxidation product of bis(cyclopentadienyl)vanadium bromide?

A3: The primary oxidation product is the corresponding Vanadium(IV) species, likely bis(cyclopentadienyl)vanadium(IV) bromide species. Vanadium(IV) compounds are often characterized as being blue in aqueous solutions, but as organometallic solids, they can appear green or brown.

Q4: How does the presence of V(IV) impurities affect my reaction?

A4: If bis(cyclopentadienyl)vanadium bromide is used as a reducing agent, the presence of its oxidized V(IV) form will decrease its reducing capacity, leading to incomplete reactions or lower yields. In other applications, the V(IV) species may act as an unwanted catalyst or simply be an inert impurity that complicates product purification.

Q5: Can I "reactivate" or purify oxidized bis(cyclopentadienyl)vanadium bromide?

A5: While it is theoretically possible to reduce the V(IV) species back to V(III), this would require a chemical reduction and subsequent purification. For most laboratory applications, this is not a practical or cost-effective solution. It is far more reliable to start with a fresh, high-purity sample.

Experimental Protocol: Proper Handling of Bis(cyclopentadienyl)vanadium Bromide Using a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the sealed container of bis(cyclopentadienyl)vanadium bromide, along with all necessary spatulas, vials, and solvents, into the glovebox antechamber.

  • Inerting: Cycle the antechamber with the inert gas (at least three vacuum/refill cycles) to remove atmospheric contaminants before transferring the items into the main chamber.

  • Equilibration: Allow the container of the vanadium complex to thermally equilibrate to the glovebox temperature before opening to prevent condensation of any residual moisture.

  • Weighing and Dispensing: Carefully open the container and weigh the desired amount of the dark blue powder into a tared vial. Work efficiently to minimize the time the bulk material is exposed even to the glovebox atmosphere.

  • Sealing: Tightly reseal the main container. It is good practice to wrap the seal with paraffin film for extra protection.

  • Storage: Return the main container to its designated cold storage location.

  • Reaction Setup: The weighed sample can now be used in your reaction within the glovebox. If the reaction is to be performed outside the glovebox, the vial containing the weighed compound should be sealed with a septum and removed from the glovebox for subsequent dissolution and transfer via syringe under an inert atmosphere (e.g., using a Schlenk line).

Logical Relationship Diagram

G cluster_storage Proper Storage cluster_handling Proper Handling Inert Atmosphere Inert Atmosphere Stable Cp₂VBr (V(III)) Stable Cp₂VBr (V(III)) Inert Atmosphere->Stable Cp₂VBr (V(III)) Low Temperature Low Temperature Low Temperature->Stable Cp₂VBr (V(III)) Airtight & Opaque Container Airtight & Opaque Container Airtight & Opaque Container->Stable Cp₂VBr (V(III)) Glovebox Glovebox Glovebox->Stable Cp₂VBr (V(III)) Schlenk Line Schlenk Line Schlenk Line->Stable Cp₂VBr (V(III)) Dry/Deoxygenated Solvents Dry/Deoxygenated Solvents Dry/Deoxygenated Solvents->Stable Cp₂VBr (V(III)) Oxidized Cp₂VBr (V(IV)) Oxidized Cp₂VBr (V(IV)) Stable Cp₂VBr (V(III))->Oxidized Cp₂VBr (V(IV)) Exposure to O₂/H₂O Successful Experiment Successful Experiment Stable Cp₂VBr (V(III))->Successful Experiment Failed/Inconsistent Experiment Failed/Inconsistent Experiment Oxidized Cp₂VBr (V(IV))->Failed/Inconsistent Experiment

Caption: Factors influencing the stability and experimental outcome of Cp₂VBr.

References

  • General Handling of Air-Sensitive Reagents: Information on techniques like using a Schlenk line and glovebox can be found in standard laboratory manuals for organometallic chemistry. An illustrative example is provided in: James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education, 99(6), 2656–2660. [Link]

  • Properties of Vanadium Compounds: General information on the properties and reactivity of vanadium compounds in different oxidation states can be found in comprehensive inorganic chemistry textbooks and encyclopedias. For instance, the Wikipedia page on Vanadium compounds provides a good overview of the characteristic colors of vanadium in its various oxidation states. [Link]

troubleshooting low yields in vanadocene bromide synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Vanadocene Bromide ( Cp2​VBr ) Synthesis Pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that poor yields in organovanadium synthesis stem from a fundamental misunderstanding of the metal's electronic structure and its extreme sensitivity to its environment.

Vanadocene ( Cp2​V ) is a highly reactive, 15-electron V(II) complex. Synthesizing the 16-electron V(III) monobromide ( Cp2​VBr ) requires precise, single-electron oxidation. The troubleshooting guides, self-validating protocols, and mechanistic data below are designed to help researchers and drug development professionals resolve low-yield bottlenecks and prevent over-oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis yields a brown/dark solid instead of the expected green product, and EPR shows a 17-electron species. What is happening? A: You are experiencing uncontrolled over-oxidation. When Cp2​V is exposed to strong halogenating agents like elemental bromine ( Br2​ ) or N-bromosuccinimide (NBS), the metal center undergoes a rapid two-electron oxidation (or sequential one-electron oxidations) to form the 17-electron V(IV) species, vanadocene dibromide ( Cp2​VBr2​ ). Causality & Solution: To arrest the oxidation at the 16-electron V(III) state ( Cp2​VBr ), you must use a mild Halogen Atom Transfer (HAT) reagent. Reagents such as 1,6-dibromohexane[1], brominated isocyanurates[2], or PbBr2​ [3] provide a controlled thermodynamic sink, cleanly yielding the monobromide without over-oxidation.

Q2: I am using 1,6-dibromohexane as a mild oxidant, but my yields are capped at ~40-50%. How can I improve this? A: The reaction of Cp2​V with alkyl bromides proceeds via a Single Electron Transfer (SET) mechanism. Cp2​V abstracts a bromine atom, forming Cp2​VBr and an alkyl radical[1]. Causality & Solution: If the resulting alkyl radical abstracts a hydrogen atom from the solvent or reacts with another equivalent of Cp2​V , it leads to undesired organovanadium byproducts (e.g., Cp2​V -alkyls), consuming your starting material. Switch to a reagent that does not generate reactive organic radicals. Lead(II) bromide ( PbBr2​ ) is highly recommended because the byproduct is inert, macroscopic elemental lead ( Pb0 ), which drives the reaction forward entropically and simply precipitates out of solution[3].

Q3: During the electrochemical characterization of my purified Cp2​VBr , I notice irreversible oxidation waves. Is my product degrading? A: This is an inherent electronic property of the complex, not necessarily a sign of degradation during your synthesis. Cp2​VBr undergoes irreversible oxidation processes (typically around 0.40 V versus Cp2​Fe )[4]. Causality & Solution: The V(III) center is electronically unsaturated (16e-) and electrochemically sensitive. Ensure that all downstream characterization (like cyclic voltammetry) is performed under strictly anhydrous and anaerobic conditions, using highly purified supporting electrolytes in non-coordinating solvents to prevent solvent coordination following the oxidation event.

Quantitative Data: Reagent Selection Guide

To maximize your yield of the V(III) monobromide, select your brominating agent based on the thermodynamic data and byproduct profiles summarized below.

Table 1: Comparison of Brominating Agents for Cp2​V Oxidation

Brominating AgentTarget ProductOxidation StateYield ProfilePrimary Byproduct
Elemental Bromine ( Br2​ ) Cp2​VBr2​ V(IV)Poor for V(III)Over-oxidized V(IV) species
1,6-Dibromohexane Cp2​VBr V(III)Moderate (~50%)Alkyl radicals, Cp2​V -alkyls[1]
Triallyl Isocyanurate-Br Cp2​VBr V(III)Good (~75%)Triallyl isocyanurate[2]
Lead(II) Bromide ( PbBr2​ ) Cp2​VBr V(III)Excellent (>85%)Elemental Lead ( Pb0 )[3]
Standard Operating Procedure (SOP)
Self-Validating Protocol: Synthesis of Cp2​VBr via PbBr2​ Oxidation

Causality & Validation: This protocol leverages the mild oxidation potential of PbBr2​ . The reaction is a self-validating system: the consumption of the purple V(II) precursor and the precipitation of dense, metallic lead ( Pb0 ) visually confirm the forward progress of the single-electron transfer[3].

  • Preparation : In a strictly anaerobic glovebox (<1 ppm O2​ , <1 ppm H2​O ), dissolve 1.0 equivalent of freshly sublimed vanadocene ( Cp2​V ) in anhydrous, deoxygenated tetrahydrofuran (THF). The solution will appear deep purple.

  • Reagent Addition : Slowly add 0.5 equivalents of anhydrous lead(II) bromide ( PbBr2​ ) powder to the vigorously stirring solution. Mechanistic Note: PbBr2​ acts as a stoichiometric single-electron oxidant, preventing the 2-electron over-oxidation common with Br2​ [3].

  • Reaction Monitoring : Stir the mixture at ambient temperature for 12 hours. The successful formation of Cp2​VBr is indicated by a distinct color shift from purple to dark green/blue-green, accompanied by the deposition of a fine, dark precipitate of elemental lead.

  • Purification : Filter the reaction mixture through a tightly packed pad of oven-dried Celite to completely remove the Pb0 byproduct.

  • Isolation : Concentrate the green filtrate in vacuo and layer with anhydrous hexane to induce the crystallization of pure Cp2​VBr .

Visualizations & Mechanistic Workflows

G Start Low Yield of Cp2VBr? CheckColor Observe Reaction Color Start->CheckColor Brown Brown/Yellow (Oxide/V(IV) formed) CheckColor->Brown Green Green/Blue (V(III) formed) CheckColor->Green Q1 Air/Moisture Leak? Brown->Q1 Q2 Strong Oxidant Used? Brown->Q2 Sol3 Optimize Purification (Sublimation/Cryst.) Green->Sol3 Yield lost in workup Sol1 Check Schlenk Line Purify Solvents Q1->Sol1 Sol2 Switch to PbBr2 or Alkyl Bromides Q2->Sol2

Figure 1: Diagnostic decision tree for troubleshooting low yields in Cp2VBr synthesis.

Mechanism V2 Cp2V 15e- V(II) (Purple) V3 Cp2VBr 16e- V(III) (Green) V2->V3 Mild HAT (e.g., PbBr2) V4 Cp2VBr2 17e- V(IV) (Brown/Dark) V2->V4 Strong Oxidant (Br2) V3->V4 Excess Br2 or NBS

Figure 2: Mechanistic pathways and oxidation states in the bromination of vanadocene.

Sources

reducing moisture degradation in bis(cyclopentadienyl)vanadium bromide samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling bis(cyclopentadienyl)vanadium bromide (also known as vanadocene bromide). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure the integrity of your organometallic workflows.

Organometallic complexes of vanadium are notoriously unforgiving when exposed to ambient conditions[1]. This guide provides the theoretical grounding and practical methodologies required by researchers and drug development professionals to eliminate moisture-induced degradation.

Mechanistic Causality: The "Why" Behind Moisture Sensitivity

To prevent degradation, you must first understand the chemical vulnerabilities of your reagent. Bis(cyclopentadienyl)vanadium bromide features a vanadium(IV) center with a d1 electronic configuration. This central metal is highly oxophilic and acts as a strong electrophile.

When exposed to even trace amounts of water, a bipartite degradation cascade is triggered:

  • Nucleophilic Attack & Hydrolysis: Water molecules attack the labile V-Br bond, rapidly hydrolyzing it to form unstable vanadium hydroxo species (V-OH) and generating hydrobromic acid (HBr).

  • Ligand Protonation: The generated acidic protons attack the electron-rich cyclopentadienyl (Cp) rings. This protonation causes the loss of cyclopentadiene, leading to the irreversible collapse of the metallocene architecture into inactive, aggregated vanadium oxides.

Understanding this pathway highlights why simply "working quickly" on a benchtop is insufficient; true inert atmosphere techniques are mandatory[1].

Mechanism A Intact Cp2VBr (Active V^IV Species) B Moisture Ingress (H2O Exposure) A->B Atmospheric leak C V-Br Hydrolysis (V-OH Formation) B->C Nucleophilic attack D Cp Protonation (Loss of Ligand) B->D Competing pathway E Irreversible Degradation (Vanadium Oxides) C->E Aggregation D->E Oxidation

Moisture-induced degradation pathways of bis(cyclopentadienyl)vanadium bromide.

Quantitative Data: Solvent Compatibility & Degradation Thresholds

Because Cp2VBr is typically kept in solution with organic solvents[2], selecting the correct solvent and maintaining strict water limits is critical. The table below summarizes the compatibility and visual indicators of sample integrity.

Solvent / EnvironmentMax H₂O ToleranceVisual State (Intact)Visual State (Degraded)Compatibility Status
Anhydrous THF < 5 ppmDark Red / BrownMurky Green / BlackOptimal (Standard for 10 mM solutions)[3]
Diethyl Ether < 5 ppmDark Red / BrownMurky Green / BlackAcceptable (High volatility requires care)[2]
Toluene < 10 ppmDark SuspensionBlack PrecipitateAcceptable (Lower solubility)
Halogenated (e.g., DCM) N/AN/AImmediate BlackeningStrictly Prohibited [4]
Ambient Air N/AN/ASticky, Black SolidStrictly Prohibited [1]

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning the system provides distinct, observable feedback that the environment is safe before you risk your expensive reagents.

Protocol: Inert Handling and Solution Preparation

Objective: Prepare a stable 10 mM stock solution of Cp2VBr in anhydrous tetrahydrofuran (THF)[3].

  • Step 1: Solvent Validation (The Self-Validation Step) Never trust a commercial "anhydrous" solvent bottle once opened. Distill THF over sodium metal and benzophenone. Validation: The solvent is only safe to use when the benzophenone ketyl radical turns the solution a deep, persistent purple. This color acts as a chemical indicator, guaranteeing moisture and oxygen levels are below 5 ppm.

  • Step 2: Glovebox Antechamber Purging Transfer the sealed Cp2VBr vial and the validated solvent into an argon-filled glovebox. To ensure no ambient moisture enters the main chamber, purge the antechamber by pulling a full vacuum and backfilling with argon three times for 10 minutes each [5].

  • Step 3: Dissolution Inside the glovebox, weigh the required mass of Cp2VBr and dissolve it in the validated THF to achieve a 10 mM concentration[3]. The solution should appear dark red/brown.

  • Step 4: Storage Transfer the solution to an air-tight Schlenk flask or sealed ampoule. Store the vessel at -20°C in the dark to suppress any slow thermal decomposition pathways.

Workflow S1 Solvent Validation (Na/Benzophenone) S2 Glovebox Antechamber (3x Ar Purge) S1->S2 Dry solvent S3 Inert Dissolution (Anhydrous THF) S2->S3 <1 ppm H2O S4 Reaction / Storage (-20°C, Dark) S3->S4 Sealed ampoule

Self-validating workflow for the inert handling and storage of Cp2VBr.

Troubleshooting & FAQs

Q: My Cp2VBr solution in THF changed from a dark red/brown color to a murky green/black. What happened? A: This is a classic visual indicator of moisture ingress and subsequent oxidation/hydrolysis. The green/black color indicates that the V(IV) center has degraded into mixed-valence vanadium oxides or V(III) polymeric species. The sample is compromised and should be discarded safely. Review your Schlenk line vacuum integrity and ensure your argon source is passing through a high-capacity moisture trap.

Q: I tried to run a reaction using dichloromethane (DCM) to improve solubility, but the sample degraded instantly. Why? A: Vanadocene derivatives are extremely sensitive and readily decompose in halogenated solvents[4]. The electron-rich metallocene core can undergo rapid electron transfer and halogen abstraction reactions with solvents like DCM or chloroform, destroying the complex even in the complete absence of moisture. Always use ethereal solvents (like THF or diethyl ether) or aromatic hydrocarbons (like toluene)[2].

Q: Can I salvage a slightly degraded solid sample of Cp2VBr? A: Practically, no. Because the degradation involves the irreversible protonation and loss of the cyclopentadienyl ligand (as volatile cyclopentadiene), you cannot simply "dry" the sample to regenerate the active species. Prevention via strict glovebox handling[5] is the only viable strategy.

Q: How should I store the solid powder upon receipt? A: Immediately transfer the sealed commercial bottle into an argon-filled glovebox[3]. Do not open the bottle on the benchtop, even "just to check" the contents. Store the solid inside the glovebox, ideally in a secondary container or freezer at -20°C.

References

  • Apoptosis-inducing Vanadocene Compounds against Human Testicular Cancer - AACR Journals[Link]

  • Organometallics - American Elements[Link]

  • Product Class 8: Organometallic Complexes of Vanadium - Thieme Connect[Link]

  • Reduced-Dimensionality Al Nanocrystals: Nanowires, Nanobars, and Nanomoustaches - ACS Nano Letters[Link]

Sources

Vanadocene Bromide Catalysis: A Technical Guide to Overcoming Deactivation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for vanadocene bromide mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile catalyst. Here, we address common challenges associated with catalyst deactivation, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the efficiency and longevity of your catalytic systems. Our approach is grounded in mechanistic understanding to empower you with the scientific rationale behind each recommendation.

I. Understanding Vanadocene Bromide and Its Deactivation Pathways

Vanadocene bromide, a member of the vanadocene dihalide family, is a valuable catalyst in various organic transformations. However, its efficacy can be compromised by deactivation, a process that diminishes its catalytic activity over time. The primary causes of deactivation are multifaceted and can include chemical, thermal, and mechanical factors.[1]

Common deactivation mechanisms include:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[2][3] Common poisons in industrial settings include sulfur, phosphorus, and their compounds.[2]

  • Fouling: The deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block active sites and pores.[2][4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[1][2]

  • Leaching: In liquid-phase reactions, the active catalytic species can dissolve into the reaction medium, leading to a loss of activity.[2]

A visual representation of the common catalyst deactivation pathways is provided below.

cluster_Deactivation Catalyst Deactivation Pathways Active_Catalyst Active Vanadocene Bromide Catalyst Poisoning Poisoning (e.g., Sulfur, Phosphorus) Active_Catalyst->Poisoning Impurities Fouling Fouling (Coke, Byproducts) Active_Catalyst->Fouling Byproducts Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering High Temp. Leaching Leaching (Dissolution) Active_Catalyst->Leaching Solvent Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst cluster_Troubleshooting Troubleshooting: Rapid Activity Loss Start Rapid Activity Loss Observed Check_Feedstock Analyze Feedstock for Impurities (e.g., S, P, metals) Start->Check_Feedstock Purify_Feedstock Implement Feedstock Purification (e.g., guard beds, distillation) Check_Feedstock->Purify_Feedstock Impurities Detected Investigate_Other Investigate Other Deactivation Mechanisms (e.g., thermal) Check_Feedstock->Investigate_Other No Impurities Found Test_Purified Re-run Reaction with Purified Feedstock Purify_Feedstock->Test_Purified Success Activity Restored Test_Purified->Success Positive Result Failure Activity Still Low Test_Purified->Failure Negative Result Failure->Investigate_Other

Caption: Workflow for addressing rapid catalyst deactivation.

Detailed Protocol: Feedstock Purification

  • Identify Potential Poisons: Analyze your starting materials and solvents for common catalyst poisons using techniques like GC-MS, ICP-MS, or elemental analysis.

  • Select a Purification Method:

    • Guard Beds: For trace impurities, passing the feedstock through a guard bed containing an appropriate adsorbent can be effective.

    • Distillation/Recrystallization: For less volatile impurities, distillation of liquid reagents or recrystallization of solid starting materials can be employed.

  • Validate Purity: Re-analyze the purified feedstock to confirm the removal of contaminants before use in the reaction.

Issue 2: Gradual Decline in Performance Over Multiple Runs (for recyclable catalysts)

Potential Cause: Progressive fouling or thermal degradation.

Troubleshooting and Regeneration Strategy:

Deactivation Mechanism Diagnostic Observation Recommended Action Expected Outcome
Fouling (Coking) Darkening of the catalyst; reduced surface area (BET analysis).Controlled calcination in air or an inert atmosphere containing a low concentration of oxygen.Restoration of catalyst color and surface area; recovery of catalytic activity.
Thermal Degradation (Sintering) Change in catalyst morphology (SEM/TEM); decrease in active surface area.Optimize reaction temperature to the lowest effective level. Consider using a more thermally stable catalyst support.Minimized further deactivation; prolonged catalyst lifespan. [2]

Protocol: Catalyst Regeneration via Calcination

This is a general guideline. Optimal conditions should be determined experimentally.

  • Recover the Deactivated Catalyst: Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the Catalyst: Wash the catalyst with a suitable solvent to remove any adsorbed organic residues. Dry the catalyst thoroughly.

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Ramp the temperature to 300-500°C (the optimal temperature depends on the nature of the coke and the thermal stability of the catalyst) under a slow flow of air or a mixture of N₂ and O₂.

    • Hold at the target temperature for 2-4 hours.

    • Cool down to room temperature under an inert atmosphere (e.g., N₂).

  • Characterize the Regenerated Catalyst: Analyze the regenerated catalyst (e.g., using BET, TGA) to confirm the removal of coke and compare its activity to a fresh catalyst.

Issue 3: Inconsistent Reaction Outcomes

Potential Cause: Water-induced deactivation or changes in the catalyst's local environment.

Explanation: Water can deactivate catalysts through several mechanisms, including leaching of active components and structural changes. [5]The presence of water, even in trace amounts, can significantly impact the performance of vanadocene bromide.

Mitigation Strategies:

  • Rigorous Drying of Reagents and Solvents: Ensure all starting materials and solvents are anhydrous.

  • Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Hydrophobic Catalyst Design: In some cases, modifying the catalyst to increase its hydrophobicity can protect the active sites from water. [5]

IV. The Role of Additives in Stabilizing Vanadocene Catalysts

The addition of co-catalysts or additives can sometimes enhance the stability and activity of vanadium-based catalysts. For instance, the presence of certain acids can act as promoters in oxidation reactions catalyzed by vanadium complexes. [6]While the specific role of additives in vanadocene bromide mediated reactions is an area of ongoing research, exploring the use of Lewis or Brønsted acids as co-catalysts may be a viable strategy to improve performance in certain applications.

V. Conclusion

Overcoming the deactivation of vanadocene bromide catalysts is crucial for achieving reliable and efficient chemical transformations. By understanding the underlying deactivation mechanisms and implementing systematic troubleshooting and regeneration strategies, researchers can significantly extend the lifetime and performance of these valuable catalysts. This guide provides a foundational framework for addressing common challenges, but it is important to remember that the optimal solution will often depend on the specific reaction conditions and substrates involved.

VI. References

  • Process for regenerating spent vanadium oxide containing oxidation catalysts. Google Patents.

  • Regeneration of the Deactivated SCR Catalysts. CSC.

  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC.

  • Catalytic Applications of Vanadium: A Mechanistic Perspective. Chemical Reviews.

  • effect of vanadium on the deactivation of fcc catalysts. SciELO.

  • Deactivation of a Vanadium-Based SCR Catalyst Used in a Biogas-Powered Euro VI Heavy-Duty Engine Installation. MDPI.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.

  • Challenges in Catalyst Regeneration and How to Overcome Them. Applied Catalysts.

  • Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.

  • Study on the deactivation of V2O5-WO3/TiO2 SCR catalysts through transient kinetics. ResearchGate.

  • Catalyst deactivation mechanisms and how to prevent them. Eureka by PatSnap.

  • Deactivation mechanism of V-OH species by PbCl2 (based on).. ResearchGate.

  • Structural Insights into the Mechanism of a Vanadium-Dependent Bromoperoxidase Enabled by High-Resolution Cryo-EM. ChemRxiv.

  • Mechanism of Catalyst Deactivation. Request PDF. ResearchGate.

  • The reaction mechanism of the novel vanadium-bromoperoxidase. A steady-state kinetic analysis. PubMed.

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts.

Sources

Validation & Comparative

bis(cyclopentadienyl)vanadium bromide vs vanadocene chloride catalytic activity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Catalytic Activity of Bis(cyclopentadienyl)vanadium Dihalides: Chloride vs. Bromide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic catalysis, vanadocene derivatives have carved out a significant niche, demonstrating versatile reactivity in processes ranging from olefin polymerization to intricate organic transformations.[1][2] Among these, the dihalide complexes, particularly vanadocene dichloride (Cp₂VCl₂), serve as robust and well-characterized precatalysts.[1] However, a common query arises in catalyst selection and optimization: How does a simple substitution of one halide for another—for instance, bromide for chloride—impact catalytic performance?

This guide provides a deep, comparative analysis of bis(cyclopentadienyl)vanadium bromide (Cp₂VBr₂) versus the more ubiquitous bis(cyclopentadienyl)vanadium dichloride (Cp₂VCl₂). Moving beyond a simple data sheet comparison, we will dissect the subtle yet critical physicochemical differences between these two molecules and extrapolate how these variations translate into tangible effects on catalytic activity, selectivity, and mechanism. This analysis is grounded in established principles of organometallic chemistry and supported by available experimental evidence.

Physicochemical Properties: The Foundation of Reactivity

Before delving into catalytic performance, it is essential to understand the fundamental properties of each compound. While structurally analogous, the difference in the halide ligand imparts distinct electronic and steric characteristics.

PropertyBis(cyclopentadienyl)vanadium BromideVanadocene DichlorideRationale for Catalytic Impact
Chemical Formula C₁₀H₁₀Br₂VC₁₀H₁₀Cl₂VThe identity of the halide is the primary variable under consideration.
Molar Mass 340.94 g/mol 252.03 g/mol Affects reagent stoichiometry but has no direct electronic effect on catalysis.
Appearance Green solidGreen crystalline powder[3]Visual identification; purity assessment.
Vanadium Oxidation State +IV+IVBoth are V(IV), d¹ complexes, making them paramagnetic.[4]
Electron Count 1717The 17-electron configuration indicates they are coordinatively unsaturated and reactive.
Air & Moisture Sensitivity Sensitive; handle under inert gasExtremely sensitive to air and moisture; decomposes in water.[3]Critical for experimental setup; hydrolysis deactivates the catalyst.
V-X Bond Dissociation Energy LowerHigherThe weaker V-Br bond may facilitate easier activation by a co-catalyst.
Lewis Acidity of V Center Slightly WeakerSlightly StrongerThe higher electronegativity of chlorine withdraws more electron density, making the vanadium center in Cp₂VCl₂ a stronger Lewis acid. This influences interactions with co-catalysts and substrates.

The Benchmark Catalyst: Catalytic Profile of Vanadocene Dichloride (Cp₂VCl₂)

Vanadocene dichloride is a versatile and extensively studied catalyst precursor.[1] Its applications are well-documented, providing a solid baseline for our comparison.

Key Catalytic Applications:
  • Olefin Polymerization: Cp₂VCl₂, when activated with an organoaluminum co-catalyst such as methylaluminoxane (MAO) or diethylaluminum chloride (Et₂AlCl), is an active catalyst for ethylene polymerization.[5] It often produces high molecular weight polyethylene. The ligand environment can be tuned to influence polymer properties.[6]

  • Reductive Coupling Reactions: In the presence of a reducing agent like zinc or aluminum, Cp₂VCl₂ catalytically promotes pinacol-type coupling of aldehydes to form 1,2-diols.[7]

  • Organic Synthesis: It serves as a catalyst for various C-C bond-forming reactions and has been explored in the preparation of fungistatic vicinal amino alcohols.[1]

The performance of Cp₂VCl₂ in these reactions is a direct consequence of its ability to be reduced to lower-valent active species, typically V(II) or V(III), which then enter the catalytic cycle.

The Halide Effect: A Mechanistic Dissection of Bromide vs. Chloride

Direct, side-by-side experimental comparisons of Cp₂VBr₂ and Cp₂VCl₂ in the same catalytic system are not extensively reported in the literature. However, we can construct a robust and predictive comparison based on fundamental organometallic principles—what is often termed the "halide effect."

The halide effect describes how the identity of a halogen ligand influences the electronic and steric properties of the metal center, thereby altering the kinetics and selectivity of a catalytic reaction.[8]

Catalyst Activation and Initiation

In many catalytic processes, particularly Ziegler-Natta type polymerizations, the first step is the activation of the precatalyst by a co-catalyst (e.g., an alkylaluminum compound). This involves the abstraction of one or both halide ligands and alkylation of the vanadium center.

Figure 1. The role of the halide in the activation of vanadocene dihalide precatalysts.
  • Influence of Bond Strength: The Vanadium-Bromine (V-Br) bond is inherently weaker and more labile than the Vanadium-Chlorine (V-Cl) bond. This suggests that the halide abstraction step by the co-catalyst could occur more readily and at lower temperatures for Cp₂VBr₂. This could translate to a higher initiation efficiency or the ability to use milder activation conditions.

  • Influence of Lewis Acidity: The higher electronegativity of chlorine makes the vanadium center in Cp₂VCl₂ more electron-deficient (a stronger Lewis acid) compared to the bromide analogue. This stronger Lewis acidity can lead to a more stable adduct with the Lewis basic co-catalyst, which might raise the energy barrier for the subsequent alkylation and activation steps.[9]

Field Insight: For reactions requiring rapid catalyst initiation at low temperatures, Cp₂VBr₂ would be the logical first choice for screening. The weaker V-Br bond presents a kinetic advantage that could be crucial for sensitive substrates or processes requiring precise control over the initiation phase.

Propagation and Termination Steps

Once the active cationic species, often formulated as [Cp₂VR]⁺, is generated, it proceeds with the main catalytic cycle (e.g., monomer insertion in polymerization). The counter-ion, which contains the original halide ([AlR₂X]⁻), remains in the vicinity of the active center.

The nature of this counter-ion can influence the stability and reactivity of the cationic vanadium center. A more weakly coordinating anion can lead to a more "naked" and therefore more active metal cation. The larger size and lower charge density of bromide compared to chloride generally make bromide-containing anions less coordinating.

Hypothesis: The active species derived from Cp₂VBr₂ may exhibit higher propagation rates in olefin polymerization due to the presence of a more weakly coordinating [AlR₂Br]⁻ counter-ion, leading to a more electrophilic and reactive vanadium center. However, this increased reactivity could also lead to faster chain termination or side reactions, potentially resulting in lower molecular weight polymers compared to the chloride system.

Experimental Workflow: Pinacol Coupling with Vanadocene Dichloride

To provide a practical context, here is a validated protocol for a representative reaction catalyzed by a vanadocene dihalide. This protocol for the reductive coupling of benzaldehyde is based on established procedures and highlights the critical handling techniques required.[7]

Experimental_Workflow start Start prep 1. Reaction Setup - Add Aldehyde (1 mmol) & Zn dust (2 mmol) to degassed H₂O (10 mL) in a Schlenk flask. start->prep add_cat 2. Catalyst Addition - Add Cp₂VCl₂ (0.1 mmol) under a positive pressure of Argon. prep->add_cat Inert atmosphere react 3. Reaction - Stir vigorously at room temperature. - Monitor by TLC (e.g., 24h). add_cat->react workup 4. Workup - Quench with 1M HCl. - Extract with Ethyl Acetate (3x). react->workup Reaction complete purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End (1,2-Diol Product) purify->end

Figure 2. Standard experimental workflow for a Cp₂VCl₂-catalyzed pinacol coupling reaction.
Step-by-Step Protocol:
  • System Preparation (Causality: Rigorous Exclusion of Air): A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with high-purity argon three times. This process removes adsorbed water and atmospheric oxygen, which would otherwise rapidly decompose the V(IV) precatalyst and the active V(II)/V(III) species.[3]

  • Reagent Addition: Benzaldehyde (1.0 mmol, 1.0 eq) and zinc dust (2.0 mmol, 2.0 eq) are added to the flask, followed by 10 mL of degassed deionized water. The zinc serves as the stoichiometric reductant, regenerating the active low-valent vanadium species throughout the reaction.[7]

  • Catalyst Introduction (Causality: Ensuring Catalyst Integrity): Vanadocene dichloride (0.1 mmol, 0.1 eq) is weighed in a glovebox and added to the vigorously stirring reaction mixture under a positive flow of argon. The immediate color change of the solution indicates the reduction of the green V(IV) species.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored periodically by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Aqueous Workup: Upon completion, the reaction is quenched by the addition of 1 M HCl to dissolve the remaining zinc powder. The aqueous layer is then extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the 1,2-diphenyl-1,2-ethanediol product.

Summary and Strategic Outlook

While both bis(cyclopentadienyl)vanadium bromide and vanadocene dichloride are competent catalyst precursors, the choice between them should be a strategic one, guided by the specific demands of the chemical transformation.

FeatureBis(cyclopentadienyl)vanadium Bromide (Cp₂VBr₂)Vanadocene Dichloride (Cp₂VCl₂)
Primary Advantage Potentially higher activity due to weaker V-Br bond and more weakly coordinating counter-ion.Well-established, extensively documented, and more commercially available.
Best Suited For Exploratory catalysis where high reactivity is desired; reactions requiring low-temperature initiation.Established procedures; applications where catalyst stability and predictable behavior are paramount.
Potential Drawback Higher reactivity may lead to lower selectivity or undesired side reactions. Less available data.May require more forcing conditions (higher temperatures, stronger co-catalysts) for activation.
Cost & Availability Generally higher cost and less available than the chloride analogue.Lower cost and widely available from numerous suppliers.

Future Directions: The principles of the halide effect suggest a clear path for further research. A systematic study comparing the full series of vanadocene dihalides (F, Cl, Br, I) in a benchmark reaction like ethylene polymerization would provide invaluable quantitative data. Such a study would allow for the precise correlation of V-X bond energies and ligand electronegativity with catalytic turnover frequency, polymer molecular weight, and polydispersity, enabling a more rational design of next-generation vanadium catalysts.

References

  • Sciety. (2025). Separation of halide oxidation and substrate halogenation chemistries rationalizes site-selective vanadium dependent haloperoxidase catalysis. [Link]

  • Trevino, R., et al. (2018). Catalytic Applications of Vanadium: A Mechanistic Perspective. Chemical Reviews, 119(4), 2128-2191. [Link]

  • Armentrout, P. B., et al. (2014). Electronic Structure of the d1 Bent-metallocene Cp2VCl2: A Photoelectron and Density Functional Study. PMC. [Link]

  • American Elements. Bis(cyclopentadienyl)vanadium Bromide. [Link]

  • Lorber, C. (2016). Vanadium Organometallics. Elsevier. [Link]

  • Ohshiro, T., et al. (2004). Modification of halogen specificity of a vanadium-dependent bromoperoxidase. PMC. [Link]

  • Drover, M. W., et al. (2020). Pnictogen-based vanadacyclobutadiene complexes. PMC. [Link]

  • ResearchGate. (2020). The Electrochemical Behavior of Early Metal Metallocene Cp2MCl2 Complexes under CO2. [Link]

  • ResearchGate. (2014). Electronic Structure of the d Bent-metallocene Cp(2)VCl(2): A Photoelectron and Density Functional Study. [Link]

  • Wikipedia. Vanadocene. [Link]

  • NextSDS. Bis(cyclopentadienyl)vanadium(III) bromide. [Link]

  • Groothaert, M. H., et al. (2020). Comparison of Catalytic Properties of Vanadium Centers Introduced into BEA Zeolite and Present on (010) V 2 O 5 Surface–DFT Studies. MDPI. [Link]

  • Krzystek, J., et al. (2012). Vanadocene de Novo: Spectroscopic and Computational Analysis of Bis(η5-cyclopentadienyl)vanadium(II). Organometallics, 31(23), 8214-8225. [Link]

  • Vaillancourt, F. H., et al. (2006). Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases. PMC. [Link]

  • Nifant'ev, I. E., et al. (2022). Transition Metal–(μ-Cl)–Aluminum Bonding in α-Olefin and Diene Chemistry. MDPI. [Link]

  • Phillips, A. M. F., et al. (2020). Recent developments in vanadium-catalyzed olefin coordination polymerization. ResearchGate. [Link]

  • Ghosh, T., et al. (2022). Catalytic Photoredox Carbobromination of Unactivated Alkenes with α-Bromocarbonyls via the Mechanistically Distinct Radical-Addition Radical-Pairing Pathway. PMC. [Link]

  • Zhang, L., et al. (2019). Isoprene Polymerization: Catalytic Performance of Iminopyridine Vanadium(III) Chloride versus Vanadium(III) Chloride. MDPI. [Link]

  • van der Vlugt, J. I., et al. (2017). Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. MDPI. [Link]

Sources

benchmarking vanadocene bromide against titanocene-based Ziegler-Natta catalysts

Author: BenchChem Technical Support Team. Date: April 2026

Title : Benchmarking Vanadocene Bromide Against Titanocene-Based Ziegler-Natta Catalysts: A Comprehensive Guide for Polymer Design

Introduction In the synthesis of advanced polyolefins for biomedical applications—ranging from ultra-high-molecular-weight polyethylene (UHMWPE) for orthopedic implants to ultra-pure matrices for drug delivery—the choice of metallocene catalyst dictates the macromolecular architecture. While 1[1] (e.g., Cp₂TiCl₂) have long been the industry standard due to their stability and precise stereocontrol, Group 5 metallocenes like vanadocene bromide (Cp₂VBr) offer unparalleled capabilities in generating extremely high molecular weights and incorporating polar comonomers.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two catalytic systems. By examining the causality behind their kinetic behaviors, researchers and drug development professionals can make informed decisions regarding polymer synthesis for specialized medical and pharmaceutical applications.

Mechanistic Divergence & Causality

The fundamental difference between titanocene and vanadocene catalysts lies in their oxidation states and electronic configurations during the propagation phase.

  • Titanocene (Ti IV) Stability: Titanocene dichloride is typically activated by methylaluminoxane (MAO). MAO alkylates the titanium center and abstracts a chloride ion, generating a highly stable, coordinatively unsaturated2[2]. Because Ti(IV) is a d⁰ species, it is highly resistant to reduction under standard polymerization conditions. This stability translates to a long-lived catalyst capable of producing polymers with a narrow molecular weight distribution (MWD), which is critical for minimizing extractables in pharmaceutical packaging.

  • Vanadocene Bromide (V III) Hyperactivity and Deactivation: Vanadocene bromide operates via a V(III) active center. It is typically activated by alkylaluminums such as diethylaluminum chloride (DEAC) rather than MAO, as the3[3] shows that overly aggressive alkylating agents can cause premature over-reduction. The V(III) center exhibits extraordinary initial activity for ethylene insertion, rapidly generating UHMWPE. However, 4[4]. The causality here is bimolecular reduction: the active V(III) species inevitably reduces to an inactive V(II) state during the catalytic cycle. This rapid termination necessitates precise kinetic control but yields polymers with mechanical properties unattainable by Ti-based systems.

Mandatory Visualization: Catalytic Pathways

The following diagram illustrates the divergent activation and propagation pathways of the two metallocenes, highlighting the deactivation route unique to vanadium.

Metallocene_Catalysis Ti_Pre Titanocene (Ti IV) Precatalyst MAO MAO Activation Ti_Pre->MAO V_Pre Vanadocene Bromide (V III) Precatalyst DEAC DEAC Activation V_Pre->DEAC Ti_Active Active Cationic Ti(IV) Stable Propagation MAO->Ti_Active V_Active Active V(III) Center Rapid Propagation DEAC->V_Active PE_Ti Polyethylene (Narrow MWD, Standard Mw) Ti_Active->PE_Ti Ethylene PE_V UHMWPE (Ultra-High Mw, Broad MWD) V_Active->PE_V Ethylene V_Dead Inactive V(II) Species (Rapid Deactivation) V_Active->V_Dead Bimolecular Reduction

Catalytic pathways of Titanocene vs. Vanadocene Bromide, highlighting V(III) to V(II) deactivation.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark these catalysts, the following standardized Schlenk-line protocol ensures rigorous exclusion of moisture and oxygen, which is paramount for self-validating the kinetic profiles.

Step-by-Step Methodology: Ethylene Polymerization

  • Reactor Preparation: Purge a 250 mL glass reactor with ultra-high purity nitrogen for 30 minutes at 90°C. Cool to 30°C and saturate the vessel with polymerization-grade ethylene at 1 atm.

  • Solvent & Cocatalyst Introduction: Inject 100 mL of anhydrous toluene.

    • For Titanocene: Add MAO to achieve an Al/Ti molar ratio of 1000:1.

    • For Vanadocene Bromide: Add DEAC to achieve an Al/V molar ratio of 400:1. (Causality: A lower Al/V ratio prevents the aggressive alkylating agent from prematurely reducing the V(III) center).

  • Catalyst Injection (Initiation): Inject 10 µmol of the respective precatalyst (dissolved in 5 mL toluene) to initiate polymerization.

  • Self-Validation & Kinetic Monitoring: Monitor the ethylene mass flow rate and internal temperature.

    • Validation of Ti(IV): Observe a steady, sustained ethylene uptake and a mild, continuous exotherm, confirming the stability of the Ti(IV) active site.

    • Validation of V(III): Observe a sharp, intense exotherm within the first 2 minutes, followed by an exponential decay in ethylene uptake. This kinetic signature confirms successful V(III) propagation followed by the expected bimolecular reduction to V(II).

  • Termination: After 30 minutes, quench the reaction by injecting 10 mL of acidified methanol (10% HCl in MeOH) to deactivate the metal centers and precipitate the polymer.

  • Recovery: Filter the polymer, wash extensively with methanol to remove aluminum residues, and dry in a vacuum oven at 60°C to a constant weight.

Quantitative Benchmarking

The following table summarizes the typical experimental data obtained from the aforementioned protocol, highlighting the divergent performance metrics of the two systems.

ParameterTitanocene (Cp₂TiCl₂)Vanadocene Bromide (Cp₂VBr)
Active Metal State Ti(IV)V(III)
Optimal Cocatalyst MAO (Methylaluminoxane)DEAC (Diethylaluminum chloride)
Kinetic Profile Stable, long-lived propagationHighly active, rapid deactivation
Peak Productivity (kg PE / mol M·h) ~5,000 - 10,000> 15,000 (initial 5 minutes)
Polymer Molecular Weight (Mw) 100,000 - 300,000 g/mol > 1,000,000 g/mol (UHMWPE)
Polydispersity Index (Mw/Mn) ~2.0 (True single-site behavior)2.5 - 3.5 (Multisite/chain transfer)
Polar Comonomer Tolerance Poor (Poisoned by Lewis bases)Moderate to Good

Material Translation in Drug Development & Biomedical Engineering

For scientists in the biomedical sector, the choice between these catalysts is dictated by the end-use of the polymer:

  • Titanocene-Derived Polyolefins: The narrow MWD and predictable rheology make these polymers ideal for pharmaceutical packaging and drug-eluting matrices . The absence of ultra-low molecular weight chains ensures that no unreacted oligomers leach into the active pharmaceutical ingredient (API) formulation.

  • Vanadocene-Derived Polyolefins: The ability to synthesize UHMWPE makes vanadocene bromide invaluable for orthopedic implants and wear-resistant medical devices . The massive chain entanglement provides exceptional impact strength and biocompatibility, ensuring long-term stability in physiological environments.

References

  • Title: Mechanistic study on the effects of co-catalyst on ethylene polymerization over supported vanadocene catalyst Source: OpenAIRE URL: 3

  • Title: Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups Source: MDPI URL: 2

  • Title: Homogeneous vanadium-based catalysts for the Ziegler–Natta polymerization of α-olefins Source: Chemical Society Reviews (RSC Publishing) URL: 4

  • Title: The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability Source: Materials (MDPI) URL: 1

Sources

validating bis(cyclopentadienyl)vanadium bromide purity via elemental analysis

Author: BenchChem Technical Support Team. Date: April 2026

Validating Bis(cyclopentadienyl)vanadium Bromide Purity: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Introduction: The Analytical Challenge of Paramagnetic Organometallics

Bis(cyclopentadienyl)vanadium bromide (commonly known as vanadocene bromide, Cp2​VBr ) is a highly reactive, air- and moisture-sensitive organometallic complex[1]. With a molecular weight of 261.04 g/mol , it is widely utilized as a precursor in the synthesis of low-dimensional nanomaterials[2] and as a structural framework in the development of apoptosis-inducing metallocene chemotherapeutics[3][4].

Validating the purity of Cp2​VBr presents a unique analytical challenge. The vanadium center exists in a V(III) d2 oxidation state, making the complex highly paramagnetic. This inherent paramagnetism induces severe relaxation anomalies and extreme line broadening in standard 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Because routine NMR is virtually rendered useless for precise quantification, researchers must engineer a self-validating analytical matrix. Combustion Elemental Analysis (EA) serves as the gold standard for quantifying the organic ligands, while Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) orthogonally validates the metal center[5][6].

Comparative Analysis of Purity Validation Techniques

To establish a rigorous purity profile, no single technique is sufficient. The causality behind selecting EA and ICP-OES lies in their complementary nature: EA quantifies the bulk organic framework, while ICP-OES accurately measures the transition metal.

Analytical TechniquePrimary TargetEfficacy for Cp2​VBr Mechanistic Limitations
Elemental Analysis (CHNS) Bulk C, H mass fractionsHigh . The gold standard for organic ligand purity.Cannot directly quantify Vanadium or Bromine.
ICP-OES Vanadium (V)High . Excellent for V mass fraction and trace metal impurities[5].Requires complete, destructive acid digestion of the complex[7].
1H / 13C NMR Protons, CarbonsLow . Paramagnetic V(III) causes extreme line broadening.Only useful if the complex is chemically altered to a diamagnetic state.
Mass Spectrometry (MS) Molecular WeightModerate . Confirms molecular ion identity.Qualitative; does not provide bulk purity quantification.
X-Ray Diffraction (XRD) Crystalline PhaseModerate . Confirms monocrystallinity[2].Requires single crystals; insensitive to amorphous trace impurities.

Analytical Workflow

PurityValidation cluster_0 Orthogonal Purity Matrix A Cp2VBr Sample (Air/Moisture Sensitive) B Combustion EA (Quantifies %C, %H) A->B Glovebox Prep C Acid Digestion & ICP-OES (Quantifies %V) A->C Aqua Regia D Ion Chromatography (Quantifies %Br) A->D Aqueous Ext. E Data Synthesis: Empirical vs. Theoretical B->E C->E D->E F Validated Purity (≥98% Threshold) E->F Variance ≤ ±0.4%

Workflow for validating paramagnetic organometallic purity using orthogonal analytical techniques.

Experimental Protocol: Self-Validating Matrix

The following step-by-step methodology ensures a closed-loop validation where the sum of quantified components (C, H, Br, V) approaches 100%, thereby confirming both compound identity and bulk purity.

Step 1: Inert Atmosphere Sample Preparation Causality: Cp2​VBr degrades rapidly upon exposure to environmental oxygen and moisture[1].

  • Transfer the bulk material into an argon-filled glovebox[2].

  • All sample weighing, including loading into tin capsules for EA, must be conducted strictly under inert conditions.

Step 2: Combustion Elemental Analysis (C, H) Causality: High-temperature combustion determines the exact mass fraction of the cyclopentadienyl rings by converting them to measurable gases.

  • Weigh 1.5–2.0 mg of Cp2​VBr into a pre-weighed tin capsule.

  • Crimp the capsule tightly to hermetically seal the sample before removing it from the glovebox.

  • Combust the sample at 1000°C in a pure oxygen environment.

  • Quantify the resulting CO2​ and H2​O eluents using a Thermal Conductivity Detector (TCD).

Step 3: ICP-OES for Vanadium Quantification Causality: EA cannot measure the metal center. ICP-OES is highly sensitive to transition metals and handles complex matrices effectively[5][6].

  • Digestion: Transfer ~10 mg of Cp2​VBr into a Teflon digestion vessel. Add 5 mL of concentrated, high-purity nitric acid ( HNO3​ ) and 1.5 mL of hydrochloric acid (HCl) (aqua regia equivalent) to completely cleave the organometallic bonds[5].

  • Dilution: Heat until the sample is completely dissolved. Cool to room temperature and dilute with 18 MΩ deionized water to a final matrix concentration of 2-5% acid[5].

  • Analysis: Introduce the sample into the inductively coupled argon plasma (6000–8000 K) via a pneumatic nebulizer[7]. Measure the emission intensity at Vanadium-specific wavelengths (e.g., 292.402 nm) and calculate the concentration against a matrix-matched calibration curve[7].

Data Presentation: Theoretical vs. Experimental Benchmarks

To achieve a publication-grade purity threshold of ≥98%[1], the experimental mass fractions must fall within the universally accepted ±0.4% variance of the theoretical values for C10​H10​BrV .

ElementTheoretical Mass Fraction (%)Acceptable Experimental Range (≥98% Purity)Validating Technique
Carbon (C) 46.01%45.61% – 46.41%Combustion EA
Hydrogen (H) 3.86%3.46% – 4.26%Combustion EA
Bromine (Br) 30.61%30.21% – 31.01%Ion Chromatography / Titration
Vanadium (V) 19.52%19.12% – 19.92%ICP-OES

Conclusion

Validating the purity of paramagnetic organometallics like bis(cyclopentadienyl)vanadium bromide requires abandoning standard NMR methodologies in favor of a multi-modal approach. By synthesizing the organic quantification of Combustion EA with the inorganic precision of ICP-OES, researchers can establish a self-validating, rigorous purity profile necessary for advanced catalytic and therapeutic applications.

Sources

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Patterns of Bromobis(cyclopentadienyl)vanadium

Author: BenchChem Technical Support Team. Date: April 2026

Bromobis(cyclopentadienyl)vanadium ( Cp2​VBr ), commonly known as vanadocene bromide, is a highly reactive V(III) organometallic complex. With the rising interest in vanadocene derivatives for catalytic polymerization and as potential anticancer/antidiabetic metallodrugs, accurate structural characterization is paramount.

Analyzing Cp2​VBr via mass spectrometry (MS) presents unique challenges. The complex is air- and moisture-sensitive, and the highly polarized V–Br bond behaves drastically differently depending on the ionization energy and environment. This guide objectively compares the performance of three primary mass spectrometry techniques—Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)—for the characterization of Cp2​VBr , providing researchers with field-proven experimental protocols and mechanistic insights.

The Causality of Fragmentation: Comparing Ionization Techniques

To successfully characterize Cp2​VBr , one must understand the causality behind its fragmentation. The choice of ionization technique dictates whether the molecule undergoes homolytic cleavage (yielding radical cations) or heterolytic cleavage (yielding even-electron solvated ions).

Electron Ionization (EI-MS): The Hard Ionization Approach

EI-MS utilizes a 70 eV electron beam to bombard gas-phase Cp2​VBr . This high-energy process strips an electron to form the molecular radical cation [Cp2​VBr]∙+ . Because the internal energy imparted far exceeds the bond dissociation energies of the V–Cp and V–Br bonds, extensive homolytic fragmentation occurs. As established in foundational metallocene studies [1], EI is excellent for structural fingerprinting but often leaves the bare metal ion ( V+ ) as a prominent terminal fragment.

Electrospray Ionization (ESI-MS): The Soft, Solution-Phase Approach

ESI-MS operates via the desolvation of charged droplets. When Cp2​VBr is dissolved in a polar aprotic solvent, the V–Br bond undergoes heterolytic cleavage, spontaneously generating the 16-electron [Cp2​V]+ cation and a Br− anion. Consequently, the intact molecular ion is rarely seen in positive-ion ESI. Instead, ESI is the superior alternative for studying speciation, ligand exchange, and the formation of adducts—such as vanadium-peptide interactions critical for drug development [2].

MALDI-TOF MS: The Solid-State Alternative

MALDI offers a middle ground, ionizing solid-phase samples via a laser-absorbing matrix. While it is softer than EI, the highly reactive nature of the [Cp2​V]+ core often leads to unwanted gas-phase reactions with the matrix molecules (e.g., dithranol or DCTB), complicating the low m/z region (< 300 Da). It is generally less preferred for low-molecular-weight metallocene halides unless analyzing bulky polymeric derivatives.

Quantitative Data Presentation

The following table summarizes the comparative performance and expected quantitative data outputs for Cp2​VBr across the three techniques.

Analytical ParameterElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)MALDI-TOF MS
Ionization Energy High (~70 eV)Low (Desolvation/Voltage)Moderate (Laser/Matrix)
Primary Ion Formed [Cp2​VBr]∙+ (m/z 260/262) [Cp2​V]+ (m/z 181) [Cp2​V]+ or Matrix Adducts
Isotopic Signature 1:1 Doublet (Br-79/81) preservedSinglet (V-51) dominantSinglet (V-51) dominant
Extent of Fragmentation Extensive (loss of Cp, Br)Minimal (intact core preserved)Moderate (matrix dependent)
Best Analytical Use Structural fingerprinting, vacuum analysisSpeciation, adduct formationSolid-state screening

Mechanistic Fragmentation Pathways

The fragmentation of Cp2​VBr is highly predictable and serves as a self-validating system. Vanadium is essentially monoisotopic ( 51V , 99.75%), while Bromine exists as a near 1:1 mixture of 79Br and 81Br . Any fragment retaining the bromine atom will exhibit a distinct 2-Da spaced doublet of equal intensity. If a fragment lacks this doublet, it is absolute proof of bromine loss.

G Cp2VBr Cp₂VBr (Neutral) m/z 260/262 EI_Ion [Cp₂VBr]•⁺ (Radical Cation) m/z 260/262 Cp2VBr->EI_Ion EI (70 eV) - e⁻ ESI_Ion [Cp₂V]⁺ (Solvated) m/z 181 Cp2VBr->ESI_Ion ESI (+) - Br⁻ Cp2V_plus [Cp₂V]⁺ m/z 181 EI_Ion->Cp2V_plus - Br• CpVBr_plus [CpVBr]⁺ m/z 195/197 EI_Ion->CpVBr_plus - Cp• CpV_plus [CpV]⁺ m/z 116 Cp2V_plus->CpV_plus - Cp• CpVBr_plus->CpV_plus - Br• V_plus V⁺ m/z 51 CpV_plus->V_plus - Cp• Adduct [Cp₂V(L)]⁺ Adduct (e.g., L=Peptide) ESI_Ion->Adduct + Ligand (L)

Figure 1: Divergent MS fragmentation pathways of Cp2VBr under EI and ESI conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed to prevent common pitfalls such as thermal degradation and solvolysis.

Protocol A: EI-MS Structural Fingerprinting via Direct Insertion Probe (DIP)

Causality Note: Gas Chromatography (GC-MS) must be avoided for Cp2​VBr . The complex will thermally decompose or irreversibly bind to the active silanol groups on the GC column. A Direct Insertion Probe (DIP) ensures the sample transitions directly from solid to gas phase under high vacuum.

  • Sample Preparation: Inside an argon-filled glovebox, load ~0.1 mg of solid Cp2​VBr into a glass DIP capillary. Seal the capillary temporarily for transport to the spectrometer.

  • Vacuum Introduction: Insert the probe into the MS airlock and evacuate to <10−6 Torr before exposing the sample to the ionization source.

  • Ionization & Heating: Apply a 70 eV electron beam. Ballistically heat the probe from 30°C to 150°C at a rate of 30°C/min.

  • Data Validation:

    • Confirm the presence of the molecular ion [Cp2​VBr]∙+ at m/z 260 and 262 (1:1 ratio).

    • Confirm the base peak at m/z 116 ( [CpV]+ ), indicating the sequential loss of one Cp ring and the bromine radical.

Protocol B: ESI-MS Analysis for Speciation and Adduct Formation

Causality Note: Protic solvents (water, methanol) will cause rapid solvolysis, replacing the bromide with hydroxide or methoxide ligands. Dry, aprotic solvents must be used to observe the true organometallic core.

  • Solvent Preparation: Dry HPLC-grade Acetonitrile (MeCN) over activated 3Å molecular sieves and degas via sparging with nitrogen.

  • Sample Dissolution: In a glovebox, dissolve 1 mg of Cp2​VBr in 1 mL of dry MeCN. Dilute this stock solution to a final concentration of 10 µM.

  • Instrument Parameters:

    • Mode: Positive Ion ESI (+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 150°C (Keep low to prevent thermal stripping of the Cp rings).

    • Flow Rate: Direct infusion via syringe pump at 5 µL/min.

  • Data Validation:

    • The spectrum should be dominated by a singlet at m/z 181 ( [Cp2​V]+ ).

    • Look for the solvent adduct at m/z 222 ( [Cp2​V(NCMe)]+ ), which validates that the 16-electron vanadium center is actively coordinating available ligands, a critical feature for downstream drug-target interaction studies [2].

References

  • Title: Mass Spectra of Cyclopentadienyl Metal Compounds. Part I. Bis-cyclopentadienyl Compounds of V, Cr, Fe, Co, Ni, Re and Ru, and Manganese and Magnesium Cyclopentadienides Source: Journal of the American Chemical Society URL: [Link]

  • Title: In-Depth Mass Spectrometry Study of Vanadium(IV) Complexes with Model Peptides Source: Inorganic Chemistry URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(cyclopentadienyl)vanadium Bromide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my priority is to empower researchers not only with high-performance materials but also with the critical knowledge to manage their lifecycle safely and responsibly. This guide provides a detailed, technically grounded protocol for the proper disposal of bis(cyclopentadienyl)vanadium bromide, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined below are synthesized from authoritative safety data sheets and established chemical waste management principles.

Core Hazard Analysis and Risk Mitigation

Before handling waste, a foundational understanding of the compound's inherent risks is paramount. Bis(cyclopentadienyl)vanadium bromide (C₁₀H₁₀BrV) is a dark blue, crystalline solid that presents significant health hazards.[1][2]

  • Corrosivity: The primary, immediate hazard is its classification as a corrosive material. It is capable of causing severe skin burns and serious eye damage.[1][2][3] Accidental contact requires immediate and thorough rinsing and medical attention.[1][2]

  • Toxicity of Vanadium Compounds: Vanadium and its compounds are generally toxic. Ingestion can cause severe internal damage, and inhalation of dust can lead to respiratory irritation.[4][5][6] Therefore, all handling and disposal steps must be engineered to prevent dust generation and any possibility of ingestion or inhalation.[7]

  • Reactivity: While stable under normal conditions, organometallic compounds as a class can be reactive with strong oxidizing agents, acids, and bases.[5][8][9] Thermal decomposition, which could occur in a fire, may release irritating and toxic gases.[1] Crucially, do not attempt to neutralize this compound with other chemicals as a primary disposal method , as this can lead to unpredictable hazardous reactions.

Hazard Summary Table
Hazard TypeDescriptionPrimary Mitigation Strategy
Skin & Eye Contact Causes severe burns and eye damage (H314).[1][2]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[1][2]
Inhalation Dust may cause respiratory tract irritation.[4][10]All handling must occur within a certified chemical fume hood to control airborne particulates.[7]
Ingestion Toxic if swallowed, potentially causing severe damage to internal tissues.[4][8]Prohibit eating, drinking, and smoking in laboratory areas. Wash hands thoroughly after handling.[6]
Reactivity Incompatible with strong oxidizing agents.[8]Segregate waste from incompatible materials.
Environmental Should not be released into the environment or ground water systems.[1]Contain all waste in sealed, labeled containers for disposal by a certified hazardous waste facility.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier between the researcher and the hazardous material.

  • Eye Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn over goggles if there is any risk of splashing or if handling larger quantities.

  • Hand Protection: Use nitrile rubber gloves.[1][2] Always inspect gloves for tears or punctures before use. For cleaning contaminated glassware or handling bulk waste, consider double-gloving. Remove gloves using the proper technique to avoid skin contamination.[1]

  • Body Protection: A long-sleeved laboratory coat is required.[1] For significant quantities of waste, a chemically resistant apron is recommended.

  • Respiratory Protection: All waste handling and consolidation must be performed inside a certified chemical fume hood.[7] If engineering controls are not sufficient to keep concentrations below exposure limits, a NIOSH-approved respirator with appropriate particulate filters must be used.[1]

Step-by-Step Disposal and Decontamination Workflow

The guiding principle for disposing of bis(cyclopentadienyl)vanadium bromide is containment and transfer . The goal is not to treat the chemical in the lab but to safely package it for removal by a licensed environmental health and safety (EHS) vendor or an internal waste management group.

Step 1: Waste Segregation and Containerization
  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.[11] The container must be in good condition, with no cracks or residue on the outside.

  • Labeling: The label must be unambiguous. At a minimum, it should read:

    • "Hazardous Waste"

    • "Bis(cyclopentadienyl)vanadium bromide"

    • CAS No: 64815-29-8

    • Hazards: "Corrosive, Toxic"

    • Accumulation Start Date

    • Your Name and Laboratory Information

  • Collection: Carefully transfer waste solids into the designated container using a spatula or scoop.[7] This must be done inside a fume hood to prevent dust inhalation.[7] Avoid creating dust clouds.[7]

Step 2: Disposing of Grossly Contaminated Materials
  • Collection: Any items grossly contaminated with the solid compound, such as weighing paper, gloves, or absorbent pads used for a spill, must be considered hazardous waste.

  • Containment: Place these contaminated materials directly into the designated solid waste container. Do not mix with other waste streams.[12]

Step 3: Decontamination of "Empty" Containers and Glassware

An "empty" container that once held bis(cyclopentadienyl)vanadium bromide is not truly empty and must be decontaminated before it can be disposed of or reused. The US EPA's "triple rinse" procedure is the standard.[11]

  • Perform in a Fume Hood: Conduct all rinsing steps inside a chemical fume hood.

  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container. Cap and swirl to dissolve the residue.

  • Collect Rinsate: Pour the solvent rinsate into a designated "Halogenated Organic Waste" or appropriate liquid waste container. Do not pour it down the drain.[7]

  • Repeat: Repeat the rinse two more times, collecting the rinsate in the same liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste (e.g., broken glass box or regular trash, per your institution's policy). Air dry the container in the back of the fume hood before disposal.

Step 4: Storage Pending Disposal
  • Seal Securely: Ensure the lid on the hazardous waste container is tightly sealed.[7][11]

  • Secondary Containment: Place the sealed container in a secondary containment bin or tray. This is crucial for preventing the spread of material in case of a primary container failure.

  • Store Safely: Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[7][8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of bis(cyclopentadienyl)vanadium bromide and associated materials.

G Disposal Workflow for Bis(cyclopentadienyl)vanadium Bromide cluster_prep Preparation & Assessment cluster_disposal Waste Handling & Segregation cluster_storage Final Storage & Pickup A Identify Waste: Bis(cyclopentadienyl)vanadium bromide (Solid, Contaminated Items, Empty Containers) B Wear Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat A->B C Work in Fume Hood B->C D Waste Type? C->D E Solid Waste or Contaminated Items (Gloves, Weigh Paper) D->E Solid F Empty Container or Glassware D->F Container G Place in Labeled 'Solid Hazardous Waste' Container E->G H Triple Rinse with Appropriate Solvent F->H K Seal Waste Containers Tightly G->K I Collect Rinsate in 'Liquid Hazardous Waste' Container H->I J Dispose of Cleaned Container per Institutional Policy I->J I->K L Place in Secondary Containment K->L M Store in Designated Waste Accumulation Area L->M N Contact EHS for Waste Pickup M->N

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.